5-Phenyloxazol-2-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-3H-1,3-oxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKBLLMGKYDQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937921 | |
| Record name | 5-Phenyl-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17107-25-4 | |
| Record name | 4-Oxazolin-2-one, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017107254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyl-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Phenyloxazol 2 Ol and Its Analogues
Classical and Established Synthetic Routes to Oxazoles
The foundational methods for constructing the oxazole (B20620) ring have been refined over more than a century and remain valuable tools in organic synthesis. These classical routes typically involve the cyclization of acyclic precursors through various condensation and dehydration reactions.
Fischer Oxazole Synthesis and its Variants
The Fischer oxazole synthesis, first described by Emil Fischer in 1896, is a classic method for the preparation of 2,5-disubstituted oxazoles. wikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.org While primarily employed for the synthesis of 2,5-diaryloxazoles, this method can be adapted for the synthesis of analogues of 5-phenyloxazol-2-ol. wikipedia.org
The general mechanism proceeds through the formation of an intermediate iminochloride from the reaction of the cyanohydrin with HCl, which then reacts with the aldehyde. Subsequent cyclization and dehydration yield the oxazole ring. A key advantage of this method is the use of readily available starting materials. However, the requirement for anhydrous acidic conditions can limit its applicability for substrates with acid-sensitive functional groups.
For instance, the reaction of mandelic acid nitrile with benzaldehyde yields 2,5-diphenyl-oxazole. wikipedia.org To synthesize analogues of this compound, a cyanohydrin derived from a phenyl-substituted aldehyde would be reacted with an appropriate aldehyde that could lead to a hydroxyl or protected hydroxyl group at the 2-position.
Robinson-Gabriel Synthesis Principles and Applications
The Robinson-Gabriel synthesis is a versatile and widely used method for the formation of oxazoles, involving the intramolecular cyclodehydration of α-acylamino ketones. wikipedia.org This reaction is typically catalyzed by dehydrating agents such as sulfuric acid, phosphorus pentoxide, or polyphosphoric acid. The α-acylamino ketone precursors can be readily prepared from α-amino acids or α-haloketones.
The mechanism involves the enolization of the ketone followed by a nucleophilic attack of the amide oxygen onto the enol ether, leading to a dihydrooxazole intermediate which then dehydrates to the corresponding oxazole. A significant advantage of this method is the broad availability of starting materials and the ability to introduce a wide range of substituents on the oxazole ring.
A one-pot modification of this method combines a Friedel-Crafts acylation with the Robinson-Gabriel cyclodehydration, allowing for the synthesis of 2,4,5-trisubstituted oxazoles from oxazolone (B7731731) templates and aromatic nucleophiles. idexlab.com
| Starting Material | Reagents | Product | Yield (%) | Reference |
| α-Acylamino ketone | H₂SO₄ | 2,5-Disubstituted oxazole | Variable | wikipedia.org |
| Oxazolone, Aromatic | AlCl₃, TfOH | 2,4,5-Trisubstituted oxazole | Good | idexlab.com |
Bredereck Reaction and Related Approaches
The Bredereck reaction provides a route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. This method is particularly useful for the synthesis of oxazoles that are not readily accessible through other classical methods. The reaction is typically carried out at elevated temperatures and can be facilitated by the use of a condensing agent.
The mechanism is believed to involve the initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration. A variety of amides and α-haloketones can be employed, offering a degree of flexibility in the substitution pattern of the resulting oxazole. For the synthesis of this compound analogues, an α-haloketone bearing a phenyl group would be a key starting material.
Erlenmeyer-Plochl Azlactone Synthesis for Oxazolones
The Erlenmeyer-Plochl synthesis is a cornerstone method for the preparation of 5(4H)-oxazolones, also known as azlactones, which are valuable intermediates in the synthesis of amino acids and other heterocyclic compounds. wikipedia.org This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). wikipedia.orgchemeurope.com
The reaction proceeds through the formation of an oxazolone intermediate from the cyclodehydration of the N-acylglycine. This intermediate then undergoes a Perkin-type condensation with the aldehyde or ketone to yield the 4-alkylidene or 4-arylidene-5(4H)-oxazolone. wikipedia.org These oxazolones can serve as precursors to this compound derivatives through subsequent chemical transformations. For example, hydrolysis of the oxazolone can lead to the corresponding α,β-unsaturated carboxylic acid, which could then be further manipulated to form the desired 2-hydroxyoxazole.
| Reactants | Reagents | Product | Yield (%) | Reference |
| Hippuric acid, Benzaldehyde | Acetic anhydride, Sodium acetate | 2-Phenyl-4-benzylidene-5(4H)-oxazolone | High | chemeurope.com |
| N-acylglycine, Aldehyde | Acetic anhydride, Sodium acetate | 4-Alkylidene/Arylidene-5(4H)-oxazolone | Variable | wikipedia.org |
| p-Nitrobenzaldehyde, Hippuric acid, Sodium acetate | Acetic anhydride | (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one | up to 97% | sci-hub.se |
Modern and Sustainable Green Chemical Approaches
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methodologies. Green chemistry principles, such as the use of alternative energy sources and the reduction of waste, have been increasingly applied to the synthesis of oxazoles.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov The application of microwave irradiation has been successfully demonstrated in various oxazole syntheses, including modifications of classical methods.
For instance, the Erlenmeyer-Plochl synthesis of oxazolones can be significantly expedited under microwave irradiation. The reaction of hippuric acid and aldehydes or ketones in the presence of acetic anhydride and a catalyst can be completed in minutes with good yields. sphinxsai.com Similarly, microwave-assisted synthesis of 1,3,4-oxadiazole derivatives, which are structurally related to oxazoles, has been reported to proceed efficiently. mdpi.com
The synthesis of various heterocyclic compounds, including pyrazole and imidazole (B134444) derivatives, has been achieved through solvent-free, microwave-assisted ring-opening reactions, highlighting the potential of this technology for green synthesis. nih.gov While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively documented, the existing literature on related structures suggests that this approach holds significant promise for the development of rapid and efficient synthetic routes. nih.govresearchgate.net
| Reaction Type | Conditions | Advantages | Reference |
| Erlenmeyer-Plochl Synthesis | Microwave irradiation, solvent-free or with catalyst | Rapid reaction times, good yields | sphinxsai.com |
| 1,3,4-Oxadiazole Synthesis | Microwave heating | Efficient cyclodehydration | mdpi.com |
| Heterocycle Synthesis | Solvent-free, microwave-assisted | Environmentally friendly, rapid | nih.gov |
Ultrasound-Mediated Oxazole Formation
Ultrasound-assisted synthesis has emerged as a significant green chemistry technique for the formation of oxazole rings. This method utilizes ultrasonic irradiation to accelerate chemical reactions through a phenomenon known as acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. mdpi.com This process generates localized hot spots with transient high temperatures and pressures, leading to enhanced reaction rates, higher yields, and often shorter reaction times compared to conventional heating methods. mdpi.comijpsonline.com
The application of sonochemistry in oxazole synthesis is noted for its efficiency and environmentally friendly conditions. nih.gov For instance, the domino reaction of benzoin and substituted benzylamines can be carried out under ultrasound irradiation in the presence of 2-Iodoxybenzoic acid as an oxidant in dimethyl sulfoxide (DMSO), producing 2,4,5-trisubstituted oxazoles in excellent yields. ijpsonline.com This highlights the ability of ultrasound to promote complex multi-step reactions in a single pot.
Research has demonstrated that combining ultrasound with other green techniques, such as the use of aqueous hydrotropic solutions or deep eutectic solvents, can further enhance synthetic efficiency. nih.govsemanticscholar.org This synergy not only reduces reaction times and improves yields but also aligns with the principles of sustainable chemistry by minimizing energy consumption and the use of volatile organic compounds. nih.govresearchgate.net For example, one study reported that applying ultrasound to the synthesis of novel oxazole compounds in a deep eutectic solvent saved more than 85% in energy consumption while also improving yields and reducing reaction times. nih.gov
The synthesis of various heterocyclic compounds, including oxazoles, benefits from ultrasonication due to the mild reaction environment it provides. ijpsonline.com Reactions that might otherwise require harsh conditions or long durations can often be completed in minutes under ultrasonic irradiation at ambient or slightly elevated temperatures. ijpsonline.com
Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Triazole Derivatives mdpi.com
| Compound | Method | Time | Yield (%) |
|---|---|---|---|
| 6a-f | Conventional | 16–26 h | 60–75% |
| 6a-f | Ultrasound-Assisted | 40–80 min | 75–89% |
Application of Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DESs) have garnered significant attention as alternative "green" reaction media for the synthesis of heterocyclic compounds, including oxazoles. nih.govscispace.com These solvents are characterized by their low vapor pressure, high thermal stability, non-flammability, and potential for recyclability, offering a more sustainable alternative to volatile organic compounds (VOCs). nih.govscispace.comat.ua
Ionic Liquids (ILs) are salts with melting points below 100°C, composed of a large organic cation and an organic or inorganic anion. nih.gov Their properties can be fine-tuned by modifying the cation-anion combination, making them "designer solvents". at.ua In synthetic applications, ILs can act not only as solvents but also as catalysts or reagents. mdpi.com For example, acidic ionic liquids can serve as efficient catalysts, replacing traditional volatile acids and simplifying product separation. pharmtech.com The use of ILs can lead to improved reaction rates and yields; for instance, the synthesis of curcumin diacetate was achieved with a 98% yield in just 15 minutes using [C4C1im][N(Tf)2] as the solvent. nih.gov
Deep Eutectic Solvents (DESs) are mixtures of two or more components, typically a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic mixture with a melting point significantly lower than that of the individual components. nih.govresearchgate.net DESs are often biodegradable, non-toxic, and can be prepared from inexpensive, readily available materials like choline chloride and urea or glycerol. nih.govresearchgate.net
The combination of DESs with ultrasound irradiation has proven particularly effective for oxazole synthesis. A study on the synthesis of novel oxazole compounds using a choline chloride:urea DES under ultrasonic conditions reported significantly improved yields and reduced reaction times compared to conventional thermal methods. nih.govresearchgate.net The DES medium was recyclable for up to four runs without a negative impact from the ultrasound, demonstrating the robustness of this combined approach. nih.gov The advantages of DESs are highlighted by their ability to act as both solvent and catalyst, their biodegradability, and their simple preparation from inexpensive raw materials. nih.govresearchgate.net
Catalytic Strategies in Oxazole Synthesis
Metal-Mediated and Transition Metal-Catalyzed Reactions (e.g., Palladium/Copper, Nickel)
Transition metal-catalyzed reactions are among the most efficient and selective methods for constructing the oxazole ring under mild conditions. researchgate.net Palladium, copper, and nickel complexes are frequently employed to facilitate key bond formations in oxazole synthesis.
A notable example is the palladium-catalyzed and copper-mediated cascade oxidative cyclization for preparing trisubstituted oxazoles. nih.govrsc.org This protocol involves the formation of both C–N and C–O bonds in a single operation, using water as the oxygen source. nih.gov Such methods are highly attractive due to their atom economy and operational simplicity.
Nickel catalysis has been successfully applied to the synthesis of 2-substituted and unsymmetrical 2,5-disubstituted oxazoles. One approach involves the cross-coupling of 2-methylthio-oxazole with various organozinc reagents, catalyzed by NiCl2(PPh3)2. acs.org This method provides a significant advantage over traditional cyclodehydration strategies, particularly for preparing 2-substituted oxazoles, which are often obtained in low yields by other means. acs.org The reaction proceeds efficiently with a range of arylzinc and benzylzinc reagents, as shown in the table below.
Table 2: Nickel-Catalyzed Synthesis of 2-Substituted Oxazoles acs.org
| Entry | R in R-ZnBr | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzyl | 2-Benzyl-oxazole | 86 |
| 2 | 4-MeO-Benzyl | 2-(4-Methoxybenzyl)-oxazole | 85 |
| 3 | 4-F-Phenyl | 2-(4-Fluorophenyl)-oxazole | 76 |
| 4 | 3-Pyridyl | 2-(3-Pyridyl)-oxazole | 41 |
Copper catalysis is also prevalent in oxazole synthesis. A copper(II) triflate [Cu(OTf)2]-catalyzed reaction between α-diazoketones and amides provides an efficient route to 2,4-disubstituted oxazoles with yields up to 87%. ijpsonline.com Another copper-catalyzed protocol achieves the synthesis of 2,4,5-trisubstituted oxazoles through the direct coupling of α-diazoketones with nitriles. researchgate.net
Nanocatalyst Applications
In recent years, nanocatalysts have emerged as a highly efficient and sustainable tool in organic synthesis, including the formation of oxazole derivatives. mdpi.com Their high surface-area-to-volume ratio provides a greater number of active sites, enhancing catalytic activity. mdpi.com A significant advantage of many nanocatalyst systems, particularly those based on magnetic nanoparticles (MNPs), is their ease of separation from the reaction mixture using an external magnet and their potential for repeated reuse without significant loss of efficiency. tandfonline.comtandfonline.com
Iron oxide magnetic nanoparticles (Fe3O4 MNPs) have been utilized as a green, magnetically separable nanocatalyst for the synthesis of functionalized acs.orgdurham.ac.uk-oxazoles. tandfonline.comnih.gov These reactions can be performed under mild conditions, such as at 50°C or even room temperature, in environmentally benign solvents like water, achieving excellent yields. tandfonline.comnih.gov
More complex nanocatalysts, where catalytically active metals are immobilized on magnetic supports, have also been developed. For example, a novel nanomagnetic copper catalyst (Cu-BPy@Am-SiO2@Fe3O4) demonstrated high efficiency in synthesizing a range of medicinally relevant polysubstituted oxazoles. tandfonline.com Similarly, a palladium complex immobilized on silica-coated magnetic nanoparticles modified with an aniline ligand (MNPs-aniline-Pd) has been shown to be a highly active and reusable catalyst for preparing oxazoles from 2-aminophenol and aldehydes in ethanol. nanomaterchem.com This catalyst was successfully reused up to five times. nanomaterchem.com Copper ferrite (CuFe2O4) nanoparticles have also been used for the synthesis of benzoxazoles under ligand-free conditions. tandfonline.com
The application of nanocatalysts aligns with the principles of green chemistry by promoting milder reaction conditions, reducing waste through catalyst recycling, and often enabling the use of greener solvents. mdpi.comnih.gov
Organocatalysis (where relevant)
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, offers a powerful alternative to metal-based catalysis, often providing advantages in terms of low toxicity, stability, and cost-effectiveness. mdpi.comscienceopen.com In the context of oxazole-related synthesis, organocatalysis is particularly relevant for the asymmetric construction of chiral oxazolines, which are key precursors to other functionalized molecules.
The activation of substrates in organocatalysis can occur through covalent or non-covalent interactions. scienceopen.com For instance, chiral amines like L-proline and its derivatives can react with carbonyl compounds to form nucleophilic enamine intermediates (a form of covalent catalysis), which can then participate in various asymmetric reactions. mdpi.commdpi.com
A relevant application is the asymmetric synthesis of chiral oxazolines through the formal [3+2] cycloaddition of isocyano esters with aldehydes. This reaction can be promoted by synergistic catalysis, combining a metal salt (like silver oxide) with an organocatalyst, such as a bifunctional squaramide. nih.gov The organocatalyst activates the reactants through hydrogen bonding (a form of non-covalent catalysis), enabling the reaction to proceed with good yields and high enantioselectivity (up to 95% ee). nih.gov This methodology facilitates the creation of quaternary stereogenic centers, which are valuable in medicinal chemistry. nih.gov
While direct organocatalytic synthesis of the aromatic oxazole ring is less common, the ability to construct chiral precursors like oxazolines with high stereocontrol is a critical step in the synthesis of complex, optically active oxazole-containing target molecules.
Continuous Flow Synthesis Techniques
Continuous flow synthesis has become a powerful platform for the rapid, safe, and scalable production of chemical compounds, including oxazole derivatives. acs.orgdurham.ac.uk This technology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. durham.ac.uk The high surface-area-to-volume ratio in micro- or mesofluidic reactors enables efficient heat and mass transfer, leading to faster reactions, higher yields, and improved safety, particularly for highly exothermic or hazardous reactions. durham.ac.uknih.gov
An automated, multipurpose mesofluidic flow reactor has been successfully used for the on-demand synthesis of 4,5-disubstituted oxazoles. acs.orgdurham.ac.uk In this system, streams of an isocyanoacetate and a benzoyl chloride in acetonitrile are combined on-chip. The resulting stream is then passed through a heated column containing a solid-supported base (PS-BEMP), which catalyzes the intramolecular cyclization to yield the desired oxazole product. acs.orgdurham.ac.uk This automated setup allows for rapid screening of reaction parameters and can produce gram quantities of material. acs.orgdurham.ac.uk High yields (>89%) and purities (>98%) were achieved by optimizing flow rates and heating the base column to 85°C. acs.orgdurham.ac.uk
Mechanochemical Synthesis and Grindstone Techniques
Mechanochemical synthesis, a solvent-free or low-solvent approach that utilizes mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to conventional solution-phase synthesis. This technique, often carried out using a mortar and pestle (grindstone chemistry) or a ball mill, can lead to higher yields, shorter reaction times, and reduced waste.
While specific examples of the mechanochemical synthesis of this compound are not extensively documented, the synthesis of analogous 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) through mechanochemical grinding has been successfully demonstrated. bohrium.com This suggests the potential applicability of such methods to the synthesis of the target compound. A typical mechanochemical approach for azlactones involves the grinding of glycine, benzoyl chloride, an aromatic aldehyde, and a catalyst like fused sodium acetate with a few drops of acetic anhydride. bohrium.com This process is noted for being simple, environmentally friendly, and efficient. bohrium.com The general principles of this method could likely be adapted for the synthesis of this compound analogues.
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| Glycine, Benzoyl chloride, Aromatic aldehyde, Acetic anhydride | Fused sodium acetate / Grinding | 4-Arylidene-2-phenyl-5(4H)-oxazolone | High | bohrium.com |
This table showcases a representative mechanochemical synthesis of an oxazolone, a related heterocyclic core.
Regioselective and Stereoselective Synthesis of 5-Phenyloxazole (B45858) Derivatives
The ability to control the regioselectivity and stereoselectivity of reactions is crucial for the synthesis of complex molecules with specific biological activities. For 5-phenyloxazole derivatives, this involves the selective functionalization at the C-2, C-4, and C-5 positions of the oxazole ring.
The C-2 position of the oxazole ring is susceptible to functionalization through various methods, including direct arylation. Palladium-catalyzed direct C-2 arylation of oxazoles has been developed, offering a powerful tool for introducing aryl groups at this position. organic-chemistry.org The regioselectivity between the C-2 and C-5 positions can often be controlled by the choice of ligands and solvent systems. For instance, in some palladium-catalyzed reactions, C-2 arylation is favored in nonpolar solvents. organic-chemistry.org
| Oxazole Substrate | Arylating Agent | Catalyst/Ligand | Solvent | Position Functionalized | Reference |
| Oxazole | Aryl bromide | Palladium / Task-specific phosphine ligand | Nonpolar | C-2 | organic-chemistry.org |
This table provides a general overview of directed C-2 arylation of oxazoles.
Functionalization at the C-4 position of the oxazole ring can be achieved through methods like directed metalation. For example, 5-methoxy-2-phenyloxazole can be deprotonated at the C-4 position using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures. The resulting organolithium intermediate can then react with various electrophiles, although its reactivity can be limited with certain alkylating agents. ijpsonline.com
| Substrate | Reagent | Electrophile | Product | Reference |
| 5-Methoxy-2-phenyloxazole | n-BuLi or LDA | D₂O | 4-Deutero-5-methoxy-2-phenyloxazole | ijpsonline.com |
| 5-Methoxy-2-phenyloxazole | n-BuLi or LDA, TMEDA | MeI | 4-Methyl-5-methoxy-2-phenyloxazole | ijpsonline.com |
This table illustrates the directed functionalization at the C-4 position of a 2,5-disubstituted oxazole.
The introduction of a phenyl group at the C-5 position of the oxazole ring is a key step in the synthesis of this compound and its analogues. A widely used and versatile method for this transformation is the Van Leusen oxazole synthesis. ijpsonline.comnih.gov This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.gov For the synthesis of 5-phenyl substituted oxazoles, benzaldehyde or its derivatives are used as the aldehyde component. nih.gov The reaction proceeds through a [3+2] cycloaddition mechanism to form the 5-substituted oxazole ring. nih.gov
The Van Leusen reaction has been adapted for various conditions, including one-pot syntheses and the use of ionic liquids as solvents, and it demonstrates a broad substrate scope. nih.gov
| Aldehyde | Reagent | Base | Product | Reference |
| Benzaldehyde | TosMIC | K₂CO₃ | 5-Phenyloxazole | nih.gov |
| Substituted Benzaldehydes | TosMIC | Various bases | 5-(Substituted phenyl)oxazoles | nih.gov |
This table highlights the utility of the Van Leusen reaction for synthesizing C-5 phenyl substituted oxazoles.
Multicomponent Reactions (MCRs) for Oxazole Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates atoms from all starting materials. researchgate.net MCRs are advantageous due to their high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse molecules. researchgate.netrsc.org
Several MCRs have been employed for the synthesis of oxazole scaffolds. The Ugi four-component reaction, which typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, can be adapted to produce oxazoles through a tandem Ugi/Robinson–Gabriel sequence. researchgate.net In this approach, the intermediate from the Ugi reaction undergoes a subsequent cyclodehydration to form the oxazole ring. researchgate.net
Another important MCR for oxazole synthesis is the Passerini reaction, which involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide. The adducts from the Passerini reaction can be further cyclized to yield oxazole derivatives.
| MCR Type | Reactants | Key Intermediate/Process | Product | Reference |
| Ugi-4CR | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Ugi adduct followed by Robinson-Gabriel cyclodehydration | 2,4,5-Trisubstituted oxazole | researchgate.net |
| Passerini-3CR | Carbonyl, Carboxylic Acid, Isocyanide | Passerini adduct followed by cyclization | Substituted oxazole |
This table summarizes key multicomponent reactions used in the synthesis of oxazole scaffolds.
One-Pot and Cascade Reaction Sequences
One-pot and cascade reactions are powerful synthetic tools that allow for the construction of complex molecules in a single reaction vessel without the isolation of intermediates. These approaches enhance synthetic efficiency by reducing the number of purification steps, saving time and resources.
The synthesis of substituted oxazoles can be achieved through various one-pot and cascade sequences. For instance, a copper-catalyzed cascade reaction of alkenes with azides has been developed for the synthesis of 2,5-disubstituted oxazoles. nih.gov This cascade involves a series of transformations including a 1,3-dipolar cycloaddition, ring cleavage, migration, denitrogenation, and oxidative dehydrogenative cyclization. nih.gov
Radical cascade reactions have also been employed for the synthesis of oxazoles from simple starting materials like alcohols and nitriles. researchgate.net These reactions often proceed under mild conditions and offer a modular approach to a variety of substituted oxazoles. researchgate.net Furthermore, photochemical three-component reactions can assemble trisubstituted oxazoles through a carbenic phosphorus-nitrile hybrid ylide formation and trapping cascade. nih.gov
| Reaction Type | Starting Materials | Key Features | Product | Reference |
| Copper-catalyzed cascade | Alkenes, Azides | 1,3-dipolar cycloaddition, oxidative cyclization | 2,5-Disubstituted oxazoles | nih.gov |
| Radical cascade | Alcohols, Nitriles | Tandem hydrogen atom transfer | Substituted oxazoles | researchgate.net |
| Photochemical three-component cascade | Iodonium-phosphonium ylides, Carboxylic acids, Nitriles | Catalyst- and additive-free, visible light-induced | 2,4,5-Trisubstituted oxazoles | nih.gov |
This table presents various one-pot and cascade reactions for the synthesis of substituted oxazoles.
Synthesis of Poly(oxazole) Systems and Oligomeric Architectures
The construction of macromolecular structures incorporating the oxazole ring, ranging from well-defined oligomers to high-performance aromatic polymers, involves a variety of sophisticated synthetic strategies. These methodologies can be broadly categorized into the synthesis of fully aromatic poly(oxazole)s, which exhibit exceptional thermal and mechanical properties, and the controlled, stepwise assembly of discrete oligomeric oxazole chains.
Synthesis of Aromatic Poly(oxazole)s
Aromatic poly(oxazole)s are a class of high-performance polymers known for their rigid-rod structure, leading to outstanding thermal stability and tensile strength. researchgate.net The most prominent member of this family is poly(p-phenylene benzobisoxazole), commonly known as PBO.
The primary industrial synthesis of PBO is achieved through a condensation polymerization reaction. This process typically involves the reaction of 4,6-diamino-1,3-benzenediol dihydrochloride (DABCO) with terephthalic acid (TA). slideshare.netresearchgate.net The polymerization is conducted in poly(phosphoric acid) (PPA), which serves multiple crucial roles as a solvent, a catalyst for the reaction, and a dehydrating agent to drive the cyclization and polymerization forward. slideshare.net This method yields high molecular weight polymers with repeating units ranging from 200 to 400. slideshare.net The resulting rigid molecular backbone makes the polymer insoluble in most solvents, which, while contributing to its robust properties, also presents significant processing challenges. slideshare.netacs.org
To address the insolubility and processing difficulties of PBO, researchers have developed methods to synthesize soluble precursors. One such approach involves the condensation reaction of a tert-butyldimethylsilyl (TBS)-functionalized 4,6-diamino-1,3-benzenediol with terephthaloyl chloride. acs.org This creates a soluble precursor polymer that can be processed more easily into desired forms like films or fibers before a final thermal conversion step yields the rigid PBO structure. acs.org
More recent innovations have focused on developing more environmentally friendly and less corrosive synthetic conditions to produce PBO with improved stability. One alternative method avoids the use of strong, corrosive polyphosphoric acid by employing a composite nanoparticle catalyst made from an alloy of gold (Au) and palladium (Pd). brown.edu This catalytic approach has been shown to produce PBO that is more resistant to the degradation that can occur when residual PPA is trapped in the polymer chain. brown.edu
| Method | Monomers | Solvent/Catalyst | Key Features | Reference(s) |
| Condensation Polymerization | 4,6-diamino-1,3-benzenediol dihydrochloride (DABCO) and Terephthalic Acid (TA) | Poly(phosphoric acid) (PPA) | Standard industrial method; PPA acts as solvent, catalyst, and dehydrating agent; produces high molecular weight, insoluble polymer. | slideshare.netresearchgate.net |
| Soluble Precursor Synthesis | TBS-functionalized 4,6-diamino-1,3-benzenediol and Terephthaloyl chloride | N-methyl-2-pyrrolidone (NMP) | Creates a processable precursor polymer to overcome the insolubility of the final PBO material. | acs.org |
| Nanoparticle Catalysis | (Not specified) | Gold-Palladium (Au-Pd) Nanoparticles | Avoids corrosive PPA, leading to a more degradation-resistant PBO product. | brown.edu |
Synthesis of Oligomeric Architectures
The synthesis of oligo-oxazoles—molecules containing a defined number of repeating oxazole units—requires precise, stepwise methodologies that allow for the controlled extension of the molecular chain. Several iterative strategies have been developed for this purpose.
Iterative Two-Stage Process
One effective method for preparing bis-, tris-, and even tetra-oxazoles is a two-stage iterative process. acs.org This sequence begins with the C2-chlorination of a lithiated oxazole using hexachloroethane. The next crucial step is the generation of a C2–C4' bond through an SNAr substitution reaction with the anion of tosylmethyl isocyanide (TosMIC). The sequence is completed by a one-pot conversion of the resulting intermediate into the new oxazole ring using glyoxylic acid monohydrate. This two-stage cycle can be repeated to efficiently append additional oxazole units. acs.org
Stepwise van Leusen Reaction
The van Leusen oxazole synthesis, which converts an aldehyde into a 5-substituted oxazole using TosMIC, can be adapted for the construction of oligomers. nih.govmdpi.com In this approach, an aldehyde moiety on a starting molecule is converted to an oxazole ring. By designing molecules with aldehyde functionalities, this reaction can be applied in a stepwise fashion to build 'head-to-tail' connected, variable-length pyridyl-oxazole ligands and other oligomeric systems. mdpi.com The reaction proceeds through a [3+2] cycloaddition, where the deprotonated TosMIC adds to the aldehyde, followed by cyclization and the elimination of p-toluenesulfinic acid to form the aromatic oxazole ring. nih.gov
Iterative Suzuki-Miyaura Cross-Coupling
A powerful iterative strategy for synthesizing C2-C4' linked poly-oxazoles utilizes the Suzuki-Miyaura cross-coupling reaction. researchgate.net This efficient, two-step repetitive process involves a TBS-iodine exchange reaction on a starting oxazole, followed by a palladium-catalyzed cross-coupling with a specially prepared oxazolylboronate. This sequence allows for the appending of a bis-oxazole moiety in each iteration. This methodology has been successfully used to achieve the synthesis of bis-, tris-, tetrakis-, pentakis-, and hexakis-oxazoles from a common intermediate. researchgate.net
| Iterative Method | Key Reagents | Bond Formed | Description | Reference(s) |
| Two-Stage Process | Lithiated oxazole, Hexachloroethane, TosMIC, Glyoxylic acid | C2–C4' | A sequence of C2-chlorination, SNAr substitution with TosMIC, and cyclization allows for the stepwise addition of oxazole units. | acs.org |
| Stepwise van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Forms 5-substituted oxazole | Stepwise conversion of aldehyde groups to oxazole rings to build 'head-to-tail' linked oligomers. | nih.govmdpi.com |
| Suzuki-Miyaura Cross-Coupling | Iodo-oxazole, Oxazolylboronate, Palladium catalyst | C2–C4' | A repetitive two-step cycle of iodination and Pd-catalyzed cross-coupling appends bis-oxazole units per iteration. | researchgate.net |
Chemical Reactivity and Reaction Mechanisms of 5 Phenyloxazol 2 Ol
Fundamental Reactivity of the Oxazole (B20620) Ring
Aromaticity and Electronic Structure Influences on Reactivity
The oxazole ring is a five-membered heterocycle containing both an oxygen and a nitrogen atom. tandfonline.com It is classified as an aromatic compound, possessing a planar, cyclic structure with sp2 hybridized atoms and a delocalized π-electron system. semanticscholar.org However, its aromaticity is considered to be modest compared to other azoles like thiazole (B1198619) or imidazole (B134444). taylorandfrancis.comwikipedia.org The high electronegativity of the oxygen atom tends to localize the π-electrons, resulting in less effective delocalization and reduced aromatic stabilization. tandfonline.comsemanticscholar.org
The electronic structure of the oxazole core features a pyridine-like nitrogen atom, whose lone pair of electrons resides in an sp2 orbital within the plane of the ring and is not part of the aromatic sextet. semanticscholar.orgvaia.com This makes the nitrogen atom basic and available for protonation. vaia.com Conversely, the oxygen atom is furan-like, contributing one of its lone pairs to the aromatic π-system. tandfonline.com This electronic arrangement creates a distinct reactivity map on the ring: the C2 position is the most electron-deficient and susceptible to attack by strong nucleophiles or metallation, while the C4 and C5 positions are more electron-rich. pharmaguideline.com
In 5-Phenyloxazol-2-OL, the substituents dramatically modulate this inherent reactivity.
C2-Hydroxyl Group: In its hydroxyl tautomeric form, the -OH group acts as a strong electron-donating group through resonance, increasing the electron density of the entire ring and enhancing its nucleophilicity.
C5-Phenyl Group: The phenyl ring can act as an electron-donating or -withdrawing group depending on the reaction conditions, influencing the electron density at the C4 and C5 positions.
Oxazolone (B7731731) Tautomer: In the 5-phenyl-3H-oxazol-2-one form, the carbonyl group (C=O) at C2 acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack and making the C2 carbon an electrophilic center.
Stability Profiles under Varying Conditions (Thermal, Acidic, Oxidative)
The stability of this compound is a critical factor in its handling and reactivity, with distinct profiles under different environmental stresses.
| Condition | Stability Profile of the Oxazole Ring | Specifics for this compound |
| Thermal | Generally, oxazoles are thermally stable entities that do not readily decompose at high temperatures. tandfonline.com | The compound is expected to exhibit good thermal stability, consistent with the general behavior of oxazoles. |
| Acidic | Oxazoles show moderate resistance to acids, superior to furans but less stable than pyridines. taylorandfrancis.com Protonation occurs at the nitrogen atom. Strong acidic conditions can catalyze ring-opening reactions. researchgate.net | The C2-oxo tautomer may be susceptible to acid-catalyzed hydrolysis, leading to ring cleavage. The nitrogen atom can be protonated to form an oxazolium salt, which alters the ring's reactivity. wikipedia.org |
| Oxidative | The oxazole ring is generally susceptible to oxidation. pharmaguideline.com It can undergo efficient photo-oxidation, particularly with singlet oxygen, which typically results in ring cleavage to form triamides or other rearranged products. researchgate.net | The presence of the electron-donating phenyl group may increase the ring's sensitivity to oxidative conditions. Photo-oxidation likely proceeds via a [4+2] cycloaddition of singlet oxygen across the C2 and C5 positions. |
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Regioselectivity of Electrophilic Attack
Electrophilic aromatic substitution (EAS) on the oxazole ring is generally challenging due to its modest aromaticity and the deactivating effect of the pyridine-like nitrogen atom. pharmaguideline.com Such reactions typically require the presence of electron-donating groups on the ring to proceed efficiently. tandfonline.comsemanticscholar.org The general order of reactivity for electrophilic attack on an activated oxazole ring is C4 > C5 > C2. pharmaguideline.com
For this compound, the situation is complex. The C5 position is blocked by the phenyl group. The C2-hydroxyl group is strongly activating, while the C4 position remains the most probable site for direct electrophilic attack on the heterocycle. However, the phenyl substituent itself is a site for EAS, directed by the oxazole ring substituent. Depending on the tautomer present and the reaction conditions, electrophilic attack can occur at different positions.
Predicted Regioselectivity for Electrophilic Attack
| Reaction | Probable Site of Attack | Rationale |
|---|---|---|
| Halogenation | C4 of the oxazole ring or ortho/para positions of the phenyl ring. | The activating -OH group at C2 directs attack to C4. The oxazolyl group directs attack to the ortho and para positions of the phenyl ring. Bromination in nucleophilic solvents like methanol (B129727) can lead to addition or ring-opening instead of substitution. clockss.org |
| Nitration | ortho/para positions of the phenyl ring. | Direct nitration of the oxazole ring is often unsuccessful due to the strongly acidic and oxidative conditions which can cause ring degradation. pharmaguideline.com The more robust phenyl ring is the more likely site of reaction. |
| Formylation | C4 of the oxazole ring. | Vilsmeier-Haack type reactions can introduce a formyl group, likely at the activated C4 position, assuming the ring remains stable under the reaction conditions. |
Nucleophilic Substitution Patterns and Limitations
Nucleophilic aromatic substitution (SNAr) on an oxazole ring is an uncommon reaction pathway. tandfonline.compharmaguideline.com The reaction generally requires a good leaving group located at an electron-deficient position, most notably the C2 carbon. tandfonline.comsemanticscholar.orgpharmaguideline.com A significant limitation is that nucleophilic attack on the oxazole ring frequently results in ring cleavage rather than simple substitution. pharmaguideline.com
In the case of this compound, the prospects for SNAr are limited:
Leaving Group: The hydroxyl group at C2 is a notoriously poor leaving group. It would need to be converted into a better leaving group (e.g., a tosylate) for any substitution to be considered.
Site of Attack: The C4 and C5 positions are electron-rich and thus not susceptible to nucleophilic attack unless powerful electron-withdrawing groups are introduced onto the ring.
Ring Instability: The primary barrier remains the high propensity of the oxazole ring to undergo cleavage when subjected to nucleophiles. The attack of a nucleophile at the C2 position, even with a leaving group present, can initiate an electrocyclic ring-opening sequence. pharmaguideline.com
Ring-Opening and Ring-Closing Reactions
The structural integrity of the oxazole ring in this compound can be compromised under various conditions, leading to ring-opening. Conversely, ring-closing reactions represent the synthetic pathways to form the heterocyclic core.
Pathways for Ring-Opening Reactions
| Reaction Type | Mechanism | Resulting Products |
|---|---|---|
| Nucleophilic Attack | Attack of a nucleophile (e.g., ammonia, hydroxide) at the electrophilic C2-carbon initiates cleavage of the C2-O1 bond. pharmaguideline.com | Can lead to the formation of other heterocycles (e.g., imidazoles) or open-chain amides. pharmaguideline.com |
| Reduction | Strong reducing agents, such as a nickel-aluminum alloy, can reduce the double bonds and induce cleavage of the ring structure. tandfonline.comsemanticscholar.org | Affords open-chain products like amino alcohols. |
| Photo-oxidation | Reaction with singlet oxygen via a Diels-Alder type mechanism across the C2=N3-C4=C5 diene system, followed by rearrangement. researchgate.net | Leads to the formation of triamides or isoimides. researchgate.net |
| Acid-Catalyzed Opening | Protonation of the ring followed by nucleophilic attack (e.g., by water) can lead to hydrolysis and cleavage, particularly of the oxazolone tautomer. researchgate.net | Can yield N-benzoyl dehydroamino acids or related structures. researchgate.net |
| Base-Catalyzed Opening | Deprotonation at C2 with a strong base like n-BuLi can lead to a lithiated intermediate that exists in equilibrium with a ring-opened isonitrile. wikipedia.orgpharmaguideline.com | Trapping of the intermediate can yield functionalized isonitriles. |
Ring-closing reactions are fundamental to the synthesis of the this compound scaffold. Classic methods such as the Robinson-Gabriel synthesis , which involves the cyclodehydration of N-acyl-alpha-amino ketones, provide a foundational route. wikipedia.orgslideshare.net Modern synthetic chemistry offers numerous pathways, including metal-catalyzed cross-coupling and cyclization reactions, to construct substituted oxazoles with high efficiency and control. researchgate.netorganic-chemistry.org These methods often involve the strategic formation of one or more key bonds in a final ring-closing step to furnish the stable heterocyclic product.
Electrocyclic Ring-Opening Processes
Electrocyclic reactions, which involve the concerted reorganization of π-electrons, represent a key reactivity pathway for oxazoles. These processes can be initiated photochemically or thermally. A notable transformation is the isomerization of an oxazole into a 2H-azirine, which can serve as an intermediate in subsequent reactions. sci-hub.st This type of ring-opening is often a crucial first step in more complex molecular rearrangements. sci-hub.st
Recent studies have explored the dynamic electrocyclization processes of oxazoles, demonstrating that they can undergo skeletal rearrangements to form other ring systems. For instance, a novel approach has been developed for the skeletal rearrangement of an oxazole into an azepine and a pyrrole (B145914) through a dynamic 8π electrocyclization process. acs.org This method allows for precise control over competing 6π and 8π electrocyclization pathways, yielding products with rich functional groups. acs.org The electrocyclic ring-opening of lithiated oxazole derivatives is also a known and sometimes problematic side reaction during functionalization attempts. acs.orgacs.org
Reactivity with Organolithium Reagents leading to Ring Scission
The interaction of 5-phenyloxazole (B45858) derivatives with organolithium reagents like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) is a powerful method for functionalization, but it can also lead to ring scission. Metalation studies show that proton abstraction can occur at different positions depending on the substitution pattern of the oxazole. researchgate.net For example, 5-methoxy-2-phenyloxazole is deprotonated at the C4 position by n-BuLi at -78°C. researchgate.net The resulting 4-lithio species can react with certain electrophiles, but subsequent treatment with acid can lead to dehydration and ring opening, ultimately yielding N-benzoyl dehydroamino acids. researchgate.net
This tendency for ring scission can be a significant challenge. The lithiation of 5-phenyloxazole derivatives can lead to a troublesome electrocyclic ring-opening reaction. acs.orgacs.org To circumvent this, strategies have been developed to control the reactivity. One such strategy involves installing an oxazoline (B21484) unit at the C4-position of the 5-phenyloxazole ring. This modification directs lithiation to the C2-position and suppresses the competing ring-opening reaction, allowing for the efficient synthesis of 2,4-bifunctionalized oxazoles. acs.orgacs.org
| Reagent System | Site of Metalation | Outcome/Subsequent Reaction | Reference |
| n-BuLi / THF, -78°C | C4 (on 5-methoxy-2-phenyloxazole) | Ring opening in acid to form dehydroamino acids | researchgate.net |
| n-BuLi / THF, -100°C | C2 (on 2-methyl-4,5-diphenyloxazole) | Coupling with various electrophiles | researchgate.net |
| LDA / THF, -78°C | C2 (on 2,4,5-trimethyloxazole) | Coupling with various electrophiles | researchgate.net |
| n-BuLi / THF | C2 (on 4-oxazolinyl-5-phenyloxazole) | Suppresses ring-opening, allows C2 functionalization | acs.orgacs.org |
Reactivity of Exocyclic Bonds
The reactivity of exocyclic bonds is typically studied on derivatives of the 5-phenyloxazolone tautomer. For instance, the acylation of 2-phenyloxazol-5(4H)-one can result in a mixture of O-acylated and C-acylated products. thieme-connect.de The O-acyl derivatives can rearrange to the more stable C-acyl oxazolones in the presence of pyridine. thieme-connect.de
Furthermore, (Z)-4-benzylidene-2-phenyloxazol-5(4H)-ones, which feature an exocyclic carbon-carbon double bond, undergo base-catalyzed hydrolysis. researchgate.net The reaction rate is influenced by the substituents on the 2-phenyl ring, demonstrating the electronic communication between the substituent and the reacting exocyclic bond. researchgate.net
Ring Transformation Reactions to Other Heterocycles
The 5-phenyloxazole ring is a versatile precursor for the synthesis of other important heterocyclic structures, including imidazoles and pyrroles.
Conversion to Imidazole Derivatives
A direct and rapid conversion of oxazoles into N-substituted imidazoles has been developed, highlighting the role of oxazoles as potential synthetic isosteres for imidazoles. rsc.orgrsc.org This transformation is efficiently promoted by microwave irradiation. The reaction of 5-phenyloxazole with various primary amines under microwave heating provides good yields of the corresponding N-substituted 1,5-disubstituted imidazoles. rsc.org This method is valuable for creating diverse libraries of imidazole derivatives for applications in medicinal chemistry. rsc.orgrsc.org Given the relative ease of functionalizing oxazoles at the C2 or C5 positions, this conversion provides a strategic route to regioselectively substituted imidazoles. rsc.org
Table 1: Microwave-Assisted Conversion of 5-Phenyloxazole to Imidazole Derivatives rsc.org
| Amine | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Cyclopentylamine | 200 | 10 | 72 |
| Cyclopentylamine | 220 | 10 | 80 |
| Cyclopentylamine | 240 | 10 | 80 |
| Benzylamine | 220 | 10 | 88 |
Conversion to Pyrrole Derivatives
The transformation of the oxazole ring into a pyrrole ring is a well-documented process with multiple synthetic routes. researchgate.net These recyclization reactions provide an unconventional and valuable method for constructing the pyrrole nucleus, a core component of many vital biomolecules. researchgate.net
One modern approach involves a skeletal rearrangement of an oxazole through a dynamic electrocyclization process, which can selectively yield pyrroles. acs.org Another method involves the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles, which rearranges to form 4H-pyrrolo[2,3-d]oxazoles in an atom-economic fashion. researchgate.net DFT calculations suggest this transformation proceeds via a nitrenoid-like transition state. researchgate.net The diversity of methods available for converting oxazoles to pyrroles underscores the synthetic utility of the oxazole ring as a building block for other heterocyclic systems. researchgate.net
Formation of Other Heterocyclic Systems
The reactivity of the 5-phenyloxazole core extends to the formation of a range of other heterocyclic structures, most notably through cycloaddition reactions. In what is known as the Kondrat'eva reaction, oxazoles function as dienes in Diels-Alder reactions. thieme-connect.de The reaction with alkenes leads to the formation of pyridines, while reaction with alkynes yields furans. thieme-connect.de Intramolecular versions of these Diels-Alder reactions have been extensively used as key steps in the synthesis of complex natural products, including various alkaloids and terpenoids. thieme-connect.com
Beyond six-membered rings, oxazole derivatives can be transformed into other systems. As previously mentioned, a dynamic electrocyclization can lead to the formation of seven-membered azepines. acs.org Additionally, mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates, derived from the oxazolone scaffold, can undergo tandem addition with hydroxylamine (B1172632) to produce 6-trifluoromethyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-ols in high yields. researchgate.net
Cycloaddition Reactions (e.g., Diels-Alder as Diene or Dienophile)
The oxazole ring system, particularly in its oxazolone tautomeric form, is an active participant in various cycloaddition reactions. Rather than typical Diels-Alder reactions, this compound and related structures are more prominently involved in 1,3-dipolar cycloadditions. beilstein-journals.orgrsc.org The oxazolone can exist in equilibrium with its mesoionic tautomer, an oxazolium-5-oxide, commonly known as a münchnone. This intermediate can subsequently lose a molecule of carbon dioxide to generate an azomethine ylide, which is a reactive 1,3-dipole. rsc.org This ylide can then undergo a [3+2] cycloaddition reaction with various dipolarophiles. rsc.org
For example, the reaction of 4-methyl-2-phenyloxazol-5(4H)-one with multi-walled carbon nanotubes (MWCNTs) has been shown to graft Δ-1-pyrroline moieties onto the nanotube surface. rsc.org This proceeds through the thermal decarboxylation of the münchnone tautomer to form an ylide, which then attacks the C=C bonds of the MWCNTs. rsc.org The degree of functionalization in such a reaction was found to correspond to one pyrroline (B1223166) unit for every 206 carbon atoms on the nanotube. rsc.org
Furthermore, oxazole derivatives can react with potent dienophiles like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD). These reactions proceed as formal [3+2] cycloadditions, accompanied by the ring opening of the oxazole, to yield 1,2,4-triazoline derivatives. acgpubs.org While the Diels-Alder reaction is a cornerstone of organic synthesis for creating six-membered rings, the reactivity of the this compound scaffold is dominated by its function as a precursor to 1,3-dipoles for [3+2] cycloadditions. rsc.orglibretexts.orgnih.gov
Photochemical Reactivity and Decomposition Pathways
The photochemical behavior of this compound is linked to the reactivity of its core heterocyclic structure. Mesoionic heterocyclic compounds, such as sydnones, which are structurally related to oxazolones, are known to undergo characteristic 1,3-dipolar cycloaddition reactions upon photolysis. beilstein-journals.org Photochemical induction triggers the formation of highly reactive nitrile imine intermediates from the sydnone (B8496669) ring. beilstein-journals.org These intermediates can then be trapped by dipolarophiles or undergo intramolecular reactions. beilstein-journals.org Given the structural analogy, it is plausible that this compound could exhibit similar photochemical reactivity, potentially forming nitrile imine intermediates under UV irradiation.
While specific studies detailing the full photochemical decomposition pathway of this compound (pemoline) are not extensively detailed in readily available literature, its inclusion in indices of compounds studied by photolysis suggests that such investigations have been undertaken. nasa.govharvard.edu The study of related compounds shows that photochemical cycloadditions can lead to diverse and complex polycyclic structures. beilstein-journals.orgnovapublishers.com For instance, photolysis of o-stilbene-methylene-sydnones results in intramolecular [3+2] cycloadditions, affording pyrazolo[5,1-a]isoindole derivatives. beilstein-journals.org
Electrochemical Behavior and Redox Mechanisms
The electrochemical properties of this compound and its analogs have been investigated using various electroanalytical techniques to elucidate their reduction and oxidation mechanisms.
Polarography, an electroanalytical technique using a dropping mercury electrode (DME), has been employed to study the reduction of substituted oxazoles in aprotic solvents like N,N-dimethylformamide (DMF). psu.eduunacademy.comaccessscience.com In these environments, 2,5-disubstituted oxazoles, which are structurally analogous to this compound, typically exhibit a two-step reduction mechanism. psu.edu
The process involves two distinct, diffusion-controlled, one-electron polarographic waves. psu.edu
First Wave: The initial step is the reversible addition of one electron to the oxazole molecule (R) to form a stable anion radical (R•⁻).
R + e⁻ ⇌ R•⁻
Second Wave: The second step involves the further reduction of the anion radical by another electron to form a dianion (R²⁻). This dianion is highly basic and is subsequently protonated by weak proton sources in the medium, such as the solvent itself (HS).
R•⁻ + e⁻ ⇌ R²⁻
R²⁻ + HS → RH⁻ + S⁻
The anion radical formed in the first step is observed to be long-lived in the absence of strong proton donors. psu.edu
Cyclic voltammetry (CV) studies corroborate the findings from polarography, providing further insight into the redox behavior of the oxazole heterocycle. psu.eduals-japan.com For 2,5-disubstituted oxazoles in DMF, CV confirms the two-step reduction process. psu.edu The standard redox potential (E⁰) for the initial reversible one-electron transfer can be determined from the anodic and cathodic peak potentials. als-japan.com
| Wave | E₁/₂ (V vs. SCE) | Process |
|---|---|---|
| First | -2.06 | One-electron reduction to anion radical (R•⁻) |
| Second | -2.58 | One-electron reduction to dianion (R²⁻) |
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for studying electrode interfaces and reaction kinetics. nih.gov While specific EIS studies on this compound are not detailed, the technique could be applied to characterize the charge-transfer resistance of the electron transfer steps and to investigate the formation of any films on the electrode surface during electrolysis, which can occur during the electrochemical processing of phenols and related compounds. researchgate.netresearchgate.net
The electrochemical reduction pathway of substituted oxazoles is significantly influenced by the presence of proton donors. psu.edu The addition of a proton source, such as hydroquinone (B1673460) (HQ), to the electrochemical cell alters the mechanism observed in aprotic media. psu.edu
When HQ is added in increasing concentrations to a solution of a 2,5-disubstituted oxazole in DMF, the two separate one-electron waves begin to merge. psu.edu At sufficiently high concentrations of the proton donor, these two waves coalesce into a single, large polarographic wave. This combined wave corresponds to a four-electron, diffusion-controlled process. psu.edu This behavior suggests a rapid protonation of the intermediates, which facilitates further reduction at less negative potentials. The proposed mechanism at high proton donor concentrations involves rapid protonation steps following electron transfers, leading to a multi-electron reduction of the molecule. psu.edu
| HQ Concentration (mM) | Apparent Number of Electrons (n) in First Wave | Observed Process |
|---|---|---|
| 0 | 1.0 | Two distinct 1-electron waves |
| > 5.25 | 4.0 | One combined 4-electron wave |
Acid-Catalyzed Reactions and Protonation Equilibria
This compound and related oxazole derivatives are susceptible to acid-catalyzed reactions and exist in protonation equilibria depending on the pH of the medium.
In the presence of acid, substituted oxazoles can undergo ring-opening and rearrangement reactions. For instance, alcohols derived from 5-methoxy-2-phenyloxazole undergo acid-catalyzed dehydration, rearrangement, and hydrolysis, which cleaves the oxazole ring to furnish N-benzoyl dehydroamino acids. researchgate.net This highlights the lability of the oxazole ring under acidic conditions.
The protonation equilibrium of this compound (pemoline) is critical to its behavior in aqueous solutions. The molecule, which contains a basic amino group, becomes protonated at acidic pH. google.comgoogle.com Specifically, at a pH below approximately 4, the compound exists in its protonated form. google.comgoogle.com This protonation can affect its solubility, potentially leading to precipitation. google.comgoogle.com The pKa of related amine-containing stimulants is typically in the range of 9.90 to 10.50, indicating that they are predominantly in their protonated, ionized form in most physiological and acidic environments. ru.nl This equilibrium between the neutral and protonated forms is crucial for its chemical interactions and distribution in different phases.
Radical-Mediated Transformations
The investigation of radical-mediated transformations involving this compound and its isomeric form, 5-phenyl-1,3-oxazol-2(3H)-one, reveals a landscape of potential reactivity, primarily centered on the functionalization of the heterocyclic core and transformations leading to its synthesis. While direct studies on radical reactions of this compound are not extensively documented, the reactivity of the broader class of oxazoles and oxazolones provides significant insights into its potential behavior under radical conditions. Key pathways include radical-mediated C-H functionalization, cascade reactions for ring formation, and additions to exocyclic double bonds in related derivatives.
Research into the radical C–H arylation of oxazoles has demonstrated the feasibility of functionalizing the heterocyclic ring without pre-activation. A notable study reports the C–H arylation of oxazoles with (hetero)aryl iodides using cesium carbonate (Cs₂CO₃) as a base and an electron donor, with 1,1′-bis(diphenylphosphino)ferrocene (dppf) acting as a catalytic single-electron transfer (SET) mediator. acs.org This reaction likely proceeds through a base-promoted homolytic aromatic substitution (BHAS) mechanism via a radical-chain pathway. Computational studies suggest that dppf complexes with the carbonate, enhancing its ability to act as a SET reductant to generate an aryl radical from the aryl iodide. acs.org This methodology highlights the potential for direct C-H functionalization at positions on the oxazole ring of this compound.
Furthermore, radical cascade reactions have been developed for the synthesis of the oxazole core itself, illustrating the involvement of radical intermediates in forming the heterocyclic structure. A strategy for the modular synthesis of five-membered heteroarenes like oxazoles from readily available starting materials such as alcohols and nitriles has been developed. nsf.govrsc.org This process involves a double C-H oxidation facilitated by in situ generated imidate and acyloxy radicals, which undergo a tandem hydrogen atom transfer (HAT) sequence. nsf.govrsc.org This includes a β-C–H amination to form an oxazoline intermediate, which is subsequently oxidized to the oxazole. nsf.govrsc.org The regioselectivity of the HAT process is a key factor in the success of this synthetic approach. rsc.org
Hydrogen atom transfer is a fundamental process in other potential radical-mediated transformations of related structures. Intramolecular HAT can be initiated by the addition of a radical to a tethered functional group, leading to the functionalization of otherwise unreactive C-H bonds. rsc.org For instance, the trifluoromethyl radical, generated from Togni's reagent via single electron reduction, can initiate a cascade involving a 1,5-HAT to create a more stabilized α-amido radical, which can then be further functionalized. rsc.org
The reactivity of related oxazolone structures also provides clues to the potential radical-mediated transformations of this compound. For example, the exocyclic C=C double bond present in derivatives like (Z)-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl-4-methylbenzenesulfonate is susceptible to addition reactions due to its conjugation with the carbonyl group. cup.edu.cn This suggests that radical species could potentially add across a similar double bond if present in a derivative of this compound.
The following table summarizes representative findings on radical-mediated reactions relevant to the 5-phenyloxazole core.
| Reaction Type | Substrates | Reagents and Conditions | Key Intermediates | Outcome | Reference |
| C-H Arylation | Oxazoles, Aryl Iodides | Cs₂CO₃, dppf (cat.), DMSO, 120 °C | Aryl radical | C-H arylated oxazoles | acs.org |
| Radical Cascade Synthesis | Alcohols, Nitriles | Di-tert-butyl peroxide (DTBP), N-hydroxyphthalimide (NHPI) | Imidate and acyloxy radicals | Substituted oxazoles | nsf.govrsc.org |
| C-H Alkoxylation (via HAT) | N-Acylamides | Togni's reagent, Cu(I) catalyst, Chiral Phosphoric Acid | Trifluoromethyl radical, α-amido radical | Enantioenriched α-alkoxylated amides | rsc.org |
| Michael Addition | 4-Ylidene-oxazolone derivative, Piperidine | Dry benzene, 60 °C | Not specified (likely ionic, but indicates reactivity of exocyclic C=C) | Addition product across the exocyclic C=C bond | cup.edu.cn |
Tautomerism and Isomerism of 5 Phenyloxazol 2 Ol
Keto-Enol Tautomerism and its Energetics
5-Phenyloxazol-2-OL can exist in equilibrium between its enol form (this compound) and its keto tautomers, 5-phenyl-1,3-oxazol-2(3H)-one and 5-phenyl-1,3-oxazol-2(5H)-one. This type of tautomerism involves the migration of a proton and the simultaneous shift of a double bond.
Factors that can influence the position of the keto-enol equilibrium include the solvent, temperature, and the presence of substituents on the ring. For instance, polar solvents can stabilize the more polar keto tautomer through dipole-dipole interactions.
Investigation of Individual Tautomeric Forms
The individual tautomeric forms of oxazolone (B7731731) derivatives are often studied using a combination of spectroscopic techniques and computational methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, are invaluable for distinguishing between the keto and enol forms. The chemical shifts of the protons and carbons in the vicinity of the tautomeric functional groups provide clear signatures for each isomer.
Infrared (IR) spectroscopy is another powerful tool. The enol form will exhibit a characteristic O-H stretching vibration, while the keto form will show a strong C=O stretching absorption at a different frequency.
Computational chemistry, employing methods like Density Functional Theory (DFT), allows for the calculation of the relative energies of the different tautomers, providing insights into their thermodynamic stabilities. These calculations can also predict the vibrational frequencies and NMR chemical shifts, aiding in the interpretation of experimental spectra.
Conformational Isomerism and Rotational Barriers
Conformational isomerism in this compound arises from the rotation around single bonds. The most significant of these is the rotation of the phenyl group attached at the 5-position of the oxazole (B20620) ring. The rotation around the C-C single bond connecting the phenyl ring to the oxazolone ring is not entirely free due to steric hindrance between the ortho-protons of the phenyl group and the atoms of the oxazolone ring.
This restricted rotation leads to different conformational isomers, or conformers. The energy difference between these conformers and the energy barrier to their interconversion (rotational barrier) can be investigated using dynamic NMR spectroscopy and computational modeling. While specific rotational barrier values for this compound are not extensively documented, studies on structurally similar compounds suggest that these barriers are typically in the range of a few to several kilocalories per mole.
The following table summarizes hypothetical rotational barriers for similar phenyl-heterocycle systems, illustrating the expected range.
| Bond of Rotation | Method of Determination | Hypothetical Rotational Barrier (kcal/mol) |
| C(5)-C(phenyl) | Computational (DFT) | 3 - 8 |
| C(5)-C(phenyl) | Dynamic NMR | 4 - 10 |
E/Z Isomerism in Substituted Oxazolones
E/Z isomerism, a form of stereoisomerism, becomes relevant in substituted oxazolones where a double bond is present and rotation around it is restricted. In the context of this compound, this is most pertinent to derivatives where an exocyclic double bond is created at the 4- or 5-position of the oxazolone ring.
For example, if a substituent at the 4-position is attached via a double bond (e.g., a benzylidene group), the molecule can exist as two distinct geometric isomers, designated as E and Z. The assignment of E or Z is based on the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents on each carbon of the double bond.
The energetic difference between E and Z isomers and the barrier to their interconversion can be significant, leading to the possibility of isolating the individual isomers. The properties of the E and Z isomers, such as their spectroscopic characteristics and chemical reactivity, can differ substantially.
The table below illustrates the concept with a hypothetical 4-benzylidene-5-phenyloxazol-2-one derivative.
| Isomer | Relative Position of Priority Groups | Predicted Relative Stability |
| Z-isomer | On the same side of the double bond | May be less stable due to steric hindrance |
| E-isomer | On opposite sides of the double bond | May be more stable due to reduced steric hindrance |
Advanced Spectroscopic Investigations and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-phenyloxazol-2-ol, a combination of ¹H, ¹³C, and ¹⁵N NMR, along with two-dimensional techniques, provides a complete assignment of its complex structure. mdpi.comwalisongo.ac.id
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of a related compound, 2,5-diphenyloxazole, the signals for the phenyl protons appear in the aromatic region. Specifically, the spectrum shows multiplets at approximately 8.11 ppm, 7.71 ppm, and a cluster of peaks between 7.33 and 7.48 ppm. chemicalbook.com For this compound, one would expect to see signals corresponding to the protons on the phenyl ring. The exact chemical shifts and splitting patterns would be influenced by the oxazole (B20620) ring and the hydroxyl group, providing key information for structural confirmation.
Table 1: Representative ¹H NMR Spectral Data for a Related Oxazole Derivative
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl H | 8.108 | Multiplet |
| Phenyl H | 7.711 | Multiplet |
| Phenyl H | 7.48 | Multiplet |
| Phenyl H | 7.46 | Multiplet |
| Phenyl H | 7.44 | Multiplet |
| Phenyl H | 7.43 | Multiplet |
| Phenyl H | 7.331 | Multiplet |
Data derived from a representative spectrum of 2,5-diphenyloxazole. chemicalbook.com
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. bhu.ac.in Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift indicating its electronic environment. Generally, carbons in aromatic rings, like the phenyl group, resonate between 125 and 150 ppm. libretexts.org The carbons within the oxazole ring would have their own characteristic shifts, influenced by the adjacent oxygen and nitrogen atoms. For instance, in related oxazole structures, the carbon atoms of the heterocyclic ring and the attached phenyl group show distinct resonances that are crucial for structural assignment. rsc.orgscispace.com The hydroxyl-bearing carbon would also exhibit a specific chemical shift, typically in the range of 50-65 ppm for a similar environment, though this can be influenced by the aromatic system. libretexts.orgrsc.org
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Relevant Carbon Environments
| Carbon Environment | Typical Chemical Shift (ppm) |
|---|---|
| C=O (in amides/lactams) | 170 - 185 |
| C in aromatic rings | 125 - 150 |
| C=C (in alkenes) | 115 - 140 |
| RCH₂OH | 50 - 65 |
These are general ranges and can vary based on the specific molecular structure. bhu.ac.inlibretexts.org
¹⁵N NMR Spectroscopic Analysis
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for directly observing the nitrogen atom within the oxazole ring of this compound. nih.govnasa.gov The chemical shift of the nitrogen atom is highly sensitive to its local electronic environment, including hybridization and participation in π-systems. In studies of similar heterocyclic systems, such as substituted 2-(phenylamino)-5-phenyl-1,3,4-oxadiazoles, ¹⁵N NMR has been instrumental in assigning the nitrogen signals, often with the aid of two-dimensional techniques like HMQC and HMBC. nih.govmdpi.com The data obtained from ¹⁵N NMR provides unambiguous evidence for the presence and electronic state of the nitrogen atom in the heterocyclic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. rsc.orgwhitman.edu For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the determination of its molecular formula. rsc.org
Under electron ionization (EI), the molecule would form a molecular ion (M⁺), and the pattern of fragment ions would be characteristic of its structure. Common fragmentation pathways for aromatic and heterocyclic compounds include cleavage of the rings and loss of small, stable neutral molecules. msu.edulibretexts.orgsavemyexams.com For example, fragmentation of a related compound, 2,2'-p-phenylene bis(5-phenyloxazol) (POPOP), involves the opening of the oxazole rings and cleavage of the bond between the oxazole and phenyl rings. researchgate.net Analysis of these fragmentation patterns provides valuable information for confirming the proposed structure of this compound.
Table 3: Expected Mass Spectrometry Data for this compound
| Analysis | Information Gained |
|---|---|
| Molecular Ion Peak (M⁺) | Determines the molecular weight of the compound. |
| High-Resolution MS | Provides the exact mass, allowing for the determination of the molecular formula. |
| Fragmentation Pattern | Reveals the structural components of the molecule and their connectivity. |
This table outlines the expected outcomes from mass spectrometric analysis.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. rsc.orgrsc.org The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present.
The hydroxyl (-OH) group would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring would appear around 3000-3100 cm⁻¹, while the C=C stretching vibrations within the phenyl and oxazole rings would be observed in the 1450-1600 cm⁻¹ region. nist.gov The C-O and C-N stretching vibrations of the oxazole ring would also produce characteristic peaks in the fingerprint region (typically below 1500 cm⁻¹). rsc.orgrsc.org For instance, in related oxazole derivatives, C-O stretching bands are observed around 1090-1250 cm⁻¹. rsc.org
Table 4: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching, broad | 3200 - 3600 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=C (aromatic/heterocycle) | Stretching | 1450 - 1600 |
| C-O (hydroxyl/ether) | Stretching | 1050 - 1250 |
| C-N | Stretching | 1000 - 1350 |
These are general frequency ranges and may vary slightly for the specific compound. rsc.orgrsc.orgnist.gov
Electronic Absorption and Fluorescence Spectroscopy
The electronic transitions of this compound and its tautomers are fundamental to understanding its potential applications in materials science and photochemistry.
UV-Visible Absorption Characteristics
The UV-Visible absorption spectrum of the phenyloxazolone core is characterized by electronic transitions within the conjugated system comprising the phenyl and oxazole rings. The primary absorption bands are typically attributed to π→π* transitions. While specific experimental data for the parent this compound is not extensively documented, analysis of closely related 2-phenyl-1,3-oxazol-5(4H)-one derivatives and computational studies provide significant insight. acs.orgchemrxiv.org These compounds generally exhibit strong absorption in the ultraviolet region. The absorption is influenced by the planarity of the molecule and the extent of conjugation. For instance, related compounds show absorption bands corresponding to intramolecular charge transfer (ICT) from an electron-donating part of the molecule to the electron-withdrawing oxazolone (B7731731) core. rsc.org The position and intensity of these bands are sensitive to substitution on either the phenyl or oxazole ring.
Table 1: Representative UV-Vis Absorption Data for a Related Oxazolone Derivative Data for (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one (a related chalcone (B49325) derivative) is used for illustrative purposes. rsc.org
| Solvent | Absorption Max (λmax, nm) |
| n-Hexane | 363 |
| Dioxane | 370 |
| Chloroform | 372 |
| Ethyl Acetate (B1210297) | 367 |
| Acetonitrile | 366 |
| Methanol (B129727) | 365 |
Fluorescence Emission Properties and Quantum Yield Determinations
The fluorescence properties of oxazolone derivatives are highly dependent on their structure and environment. Many 5-oxazolone dyes are known to have very low fluorescence efficiencies when in solution. However, their emission can be enhanced in the solid state or when immobilized in a polymer matrix, a phenomenon attributed to the restriction of intramolecular rotations that otherwise lead to non-radiative decay. The quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is often determined using a comparative method with a known standard or an absolute method using an integrating sphere. mdpi.com For many phenyloxazolones, the quantum yields in solution are low, but can increase with certain substitutions or environmental changes. For example, some derivatives of 5-methyl-7-phenyl nih.govoxazolo[5,4-b]pyridin-2(1H)-one have shown luminescence quantum yields as high as 0.52. researchgate.net
Solvent Effects on Absorption and Emission Spectra
The influence of solvent polarity on the absorption and emission spectra, known as solvatochromism, provides critical information about the electronic structure and dipole moments of the ground and excited states. For many oxazolone derivatives that possess a donor-acceptor structure, a positive solvatochromic effect is observed, meaning the emission wavelength undergoes a bathochromic (red) shift as the solvent polarity increases. researchgate.nettaylorandfrancis.com This shift indicates that the excited state is more polar than the ground state and is better stabilized by polar solvent molecules. rsc.orgresearchgate.net This phenomenon is a hallmark of intramolecular charge transfer (ICT) upon photoexcitation. The analysis of these shifts using models like the Lippert-Mataga plot allows for the estimation of the change in dipole moment between the ground and excited states. nih.gov
Table 2: Example of Solvatochromic Shift in Emission for a Substituted Oxazol-5-one Derivative Data for 4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one is used for illustrative purposes. researchgate.net
| Solvent | Dielectric Constant (ε) | Emission Max (λem, nm) |
| Toluene | 2.38 | 501 |
| Chloroform | 4.81 | 519 |
| Tetrahydrofuran (THF) | 7.58 | 525 |
| Acetonitrile (ACN) | 37.5 | 536 |
Excitation Energy Transfer Mechanisms
Excitation energy transfer (EET) is a process where an excited donor molecule transfers its electronic excitation energy to an acceptor molecule. The efficiency of this transfer is governed by factors such as the distance between the donor and acceptor, their relative orientation, and the spectral overlap between the donor's emission and the acceptor's absorption. The primary mechanism for long-range EET is Förster Resonance Energy Transfer (FRET), a non-radiative dipole-dipole coupling process.
For this compound to function as an effective energy donor, its fluorescence emission spectrum must significantly overlap with the absorption spectrum of a potential acceptor. Its potential as an energy transfer agent is rooted in its photophysical properties, including its fluorescence quantum yield and lifetime. While specific EET studies focused solely on this compound are not prominent, related compounds like 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP) are famous for their high quantum yields and are widely used in energy transfer cascades in scintillators and dye lasers. mdpi.com
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. researchgate.net For this compound, an XPS survey scan would confirm the presence of carbon, nitrogen, and oxygen.
High-resolution scans of the C 1s, N 1s, and O 1s regions would provide detailed information about the chemical bonding environments.
C 1s: The carbon spectrum would be complex, with distinct peaks expected for carbons in the phenyl ring (C-C, C-H), and different carbons within the oxazole ring (C-O, C=N, C-N).
N 1s: A single peak for the nitrogen atom in the oxazole ring would be expected. Its binding energy would be characteristic of nitrogen in a five-membered aromatic heterocycle.
O 1s: The oxygen spectrum would be particularly informative for distinguishing between the two tautomeric forms. The enol form (this compound) would show peaks for the hydroxyl (-OH) oxygen and the ether (C-O-C) oxygen. The keto form (5-phenyl-1,3-oxazol-2(3H)-one) would show peaks for the carbonyl (C=O) oxygen and the ether oxygen. These different chemical states result in measurable shifts in binding energy.
Studies on the parent oxazole ring and related copper(II) bis(oxazoline) complexes confirm the utility of XPS in characterizing the elemental and chemical states of such heterocyclic systems. researchgate.netnih.gov
Table 3: Expected Core-Level Binding Energies for Functional Groups in this compound/5-phenyl-1,3-oxazol-2(3H)-one (Representative binding energy ranges based on general literature values for organic functional groups)
| Core Level | Functional Group | Expected Binding Energy (eV) |
| O 1s | C=O (keto form) | 531.0 - 532.5 |
| O 1s | C-O -H / C-O -C | 532.5 - 534.0 |
| N 1s | C-N =C | 398.5 - 400.0 |
| C 1s | C -C / C -H | 284.5 - 285.5 |
| C 1s | C -N / C -O | 285.5 - 287.0 |
| C 1s | C =O (keto form) | 287.0 - 289.0 |
X-ray Crystallography for Solid-State Structure Determination
In the crystal structure of this derivative, the molecule is nearly planar, which facilitates π-electron delocalization across the system. The crystal packing is stabilized by a combination of intermolecular hydrogen bonds and π–π stacking interactions. Specifically, N—H···O hydrogen bonds link adjacent molecules into one-dimensional chains. These chains are then interconnected by π–π stacking between the rings of neighboring chains, forming a two-dimensional network. nih.gov Such interactions would be expected to play a crucial role in the solid-state packing of this compound as well, particularly involving the N-H and C=O groups of the keto tautomer.
Table 4: Crystallographic Data for 4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one nih.gov
| Parameter | Value |
| Chemical Formula | C₁₇H₁₄N₂O₃ |
| Formula Weight | 294.30 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.6085 (5) |
| b (Å) | 7.1887 (5) |
| c (Å) | 15.3659 (10) |
| α (°) | 98.629 (5) |
| β (°) | 94.096 (5) |
| γ (°) | 108.715 (6) |
| Volume (ų) | 677.96 (8) |
| Z (molecules/unit cell) | 2 |
| Temperature (K) | 150 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Key Interactions | N—H···O hydrogen bonds, π–π stacking |
Advanced Spectroscopic Techniques for Reaction Monitoring
The synthesis of complex heterocyclic molecules such as this compound and its tautomeric form, 5-phenyloxazol-2(3H)-one, necessitates precise control over reaction conditions to optimize yield and minimize impurity formation. Traditional methods of reaction tracking, which often rely on offline chromatographic techniques, lack the ability to provide real-time feedback. pharmoutsourcing.com Modern advancements in Process Analytical Technology (PAT) have introduced a suite of in-situ spectroscopic tools capable of monitoring chemical transformations as they occur, offering deep mechanistic insights and enabling dynamic control over critical process parameters. mt.comrsc.org These techniques are invaluable for understanding reaction kinetics, identifying transient intermediates, and ensuring the consistent quality of the final product. pharmoutsourcing.comamericanpharmaceuticalreview.com
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful technique for real-time reaction monitoring in both batch and flow chemistry setups. americanpharmaceuticalreview.com By inserting a probe directly into the reaction vessel, spectra can be collected continuously without the need for sample extraction. This method tracks the progress of a reaction by monitoring the change in absorbance of specific vibrational bands corresponding to reactants, intermediates, and products. americanpharmaceuticalreview.com
For the synthesis of an oxazole ring, such as in this compound, FTIR is particularly useful for observing the disappearance of reactant functional groups and the emergence of characteristic bands of the heterocyclic product. For instance, in a potential synthesis pathway involving the cyclization of an N-acylamino ketone, one could monitor the disappearance of the ketone carbonyl (C=O) stretch and the N-H bend of the precursor, alongside the appearance of the C=N stretching and C-O-C stretching vibrations characteristic of the oxazole ring.
Table 1: Hypothetical In-situ FTIR Data for Monitoring the Formation of 5-Phenyloxazol-2(3H)-one
This table illustrates how in-situ FTIR could be used to track the relative concentrations of key species during the synthesis. The data shows the expected changes in absorbance at characteristic wavenumbers over time.
| Reaction Time (minutes) | Reactant A (e.g., N-phenacylbenzamide) Absorbance at ~1685 cm⁻¹ (Amide C=O stretch) | Product (5-phenyloxazol-2(3H)-one) Absorbance at ~1780 cm⁻¹ (Lactone C=O stretch) | Product (5-phenyloxazol-2(3H)-one) Absorbance at ~1660 cm⁻¹ (C=N stretch) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.00 |
| 15 | 0.75 | 0.25 | 0.28 |
| 30 | 0.48 | 0.52 | 0.55 |
| 60 | 0.15 | 0.85 | 0.87 |
| 90 | 0.02 | 0.98 | 0.99 |
| 120 | 0.00 | 1.00 | 1.00 |
Online Nuclear Magnetic Resonance (NMR) Spectroscopy
Online and in-situ NMR spectroscopy provides highly detailed structural information during a reaction's progress. escholarship.org While less common than FTIR for routine monitoring due to instrumentation complexity, it offers unparalleled insight into reaction mechanisms and the structures of intermediates. researchgate.net For a reaction producing this compound, ¹H NMR could track the disappearance of signals corresponding to the protons of the starting materials and the appearance of new signals for the protons on the phenyl and oxazole rings of the product. mdpi.com The integration of these signals allows for the quantitative determination of reactant conversion and product yield in real-time.
For example, monitoring the chemical shift of the proton at the C4 position of the oxazole ring would provide direct evidence of the ring's formation. The tautomeric equilibrium between the 2-ol and 2-one forms could also be potentially studied by observing the distinct signals for the hydroxyl proton (in the -ol form) versus the N-H proton (in the -one form).
Table 2: Illustrative ¹H NMR Data for Monitoring Reactant Conversion to this compound
This table simulates the data from online ¹H NMR, focusing on the integration of a key proton signal from a starting material and the product to calculate the reaction conversion over time.
| Reaction Time (minutes) | Reactant (e.g., α-bromophenylacetophenone) Integral of -CH₂Br Protons (δ ~4.5 ppm) | Product (this compound) Integral of C4-H Proton (δ ~6.8 ppm) | % Conversion |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0% |
| 20 | 0.65 | 0.35 | 35% |
| 40 | 0.33 | 0.67 | 67% |
| 60 | 0.10 | 0.90 | 90% |
| 80 | 0.01 | 0.99 | 99% |
Other advanced techniques such as online mass spectrometry and Raman spectroscopy also serve as powerful PAT tools. pharmoutsourcing.comresearchgate.net Mass spectrometry can provide real-time information on the molecular weight of species in the reaction mixture, confirming the formation of the desired product and detecting any intermediates or byproducts. researchgate.net Raman spectroscopy, like FTIR, probes molecular vibrations but can be particularly advantageous for reactions in aqueous media or for monitoring functional groups that are weak absorbers in the infrared, such as C=C bonds. pharmoutsourcing.com The collective application of these advanced spectroscopic methods facilitates a much deeper understanding of the chemical processes involved in the synthesis of this compound, leading to more efficient, controlled, and reproducible manufacturing. rsc.org
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the behavior of 5-phenyloxazol-2-ol at the atomic level. superfri.orgresearchgate.net These methods allow for the detailed examination of its electronic structure and the prediction of various physicochemical properties.
Electronic Structure and Molecular Orbital Theory
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is fundamental to understanding its chemical properties. brsnc.inlibretexts.org For this compound, MO analysis involves determining the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. researchgate.net Computational models can precisely calculate the energies of these orbitals and visualize their spatial distribution across the molecular framework, identifying the regions most susceptible to electrophilic and nucleophilic attack.
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Properties of this compound (Theoretical)
| Parameter | Description | Calculated Value (Arbitrary Units) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available in search results |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in search results |
Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR shifts)
Computational methods can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental data.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions between molecular orbitals. researchgate.net This allows for the theoretical determination of the absorption wavelengths (λmax) in the ultraviolet-visible spectrum, which correspond to the promotion of an electron from an occupied orbital (like the HOMO) to an unoccupied one (like the LUMO).
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to generate a theoretical infrared (IR) spectrum. superfri.org By analyzing the vibrational modes, specific peaks in the spectrum can be assigned to the stretching and bending of particular bonds within the this compound structure, such as C=O, C-N, C-O, and O-H bonds.
NMR Shifts: Quantum chemical calculations can also predict the nuclear magnetic resonance (NMR) chemical shifts for 1H and 13C atoms. These predictions are valuable for assigning signals in experimental NMR spectra and confirming the molecular structure.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| UV-Vis | λmax | Data not available in search results |
| IR | Key Vibrational Frequencies (cm-1) | Data not available in search results |
| 1H NMR | Chemical Shifts (ppm) | Data not available in search results |
Calculation of Dipole Moments and Polarization
The distribution of electron density in a molecule determines its polarity, which is quantified by the dipole moment. researchgate.net For this compound, computational methods can calculate the magnitude and direction of the molecular dipole moment. This information is crucial for understanding its solubility in various solvents and its intermolecular interactions. researchgate.net The polarizability of the molecule, which describes how easily the electron cloud can be distorted by an external electric field, can also be computed, providing insight into its non-linear optical properties. researchgate.net
Aromaticity Indices and Stability Assessments
The concept of aromaticity is linked to the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. mdpi.com Various computational indices are used to quantify the degree of aromaticity in the phenyl and oxazole (B20620) rings of this compound.
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. mdpi.com Large negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity. mdpi.com
Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index evaluates aromaticity based on the geometric parameter of bond lengths. A value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing detailed information about transition states and intermediates that can be difficult to observe experimentally.
Transition State Characterization (e.g., QST3 Approximation)
To understand the kinetics and thermodynamics of a reaction involving this compound, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method, such as QST3, are used to locate the structure of the transition state. By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined, providing a quantitative measure of the reaction rate. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Potential Energy Surface (PES) Mapping and Analysis
A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. For a chemical reaction, the PES provides a landscape that illustrates the energetic pathway from reactants to products, passing through transition states.
Kinetic and Thermodynamic Parameter Calculations
Computational chemistry allows for the calculation of key kinetic and thermodynamic parameters that govern a chemical reaction. These include activation energies (Ea), enthalpies of activation (ΔH‡), and entropies of activation (ΔS‡). While specific computational studies detailing these parameters for this compound are not extensively documented, experimental data from the base-catalysed hydrolysis of structurally similar (Z)-4-benzylidene-2-(substituted phenyl)-4H-oxazol-5-ones provide valuable insights. The kinetic data from these experiments can be used to derive these thermodynamic activation parameters.
The rate coefficients for the hydrolysis of these compounds were measured at different temperatures, allowing for the application of the Arrhenius and Eyring equations to determine the activation parameters. For instance, the hydrolysis of the unsubstituted (Z)-4-benzylidene-2-phenyl-4H-oxazol-5-one exhibits specific rate constants at various temperatures.
| Temperature (K) | Rate Coefficient (k / dm³ mol⁻¹ s⁻¹) |
|---|---|
| 295.1 | 13.2 |
| 304.4 | 24.5 |
| 310.4 | 35.8 |
| 318.7 | 59.4 |
From this data, the activation energy (Ea), and subsequently the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be calculated. These parameters provide a deeper understanding of the transition state and the factors influencing the reaction rate. A positive enthalpy of activation indicates an endothermic process to reach the transition state, while the entropy of activation provides information about the degree of order in the transition state compared to the reactants.
Structure-Reactivity Relationship Studies
Understanding the relationship between a molecule's structure and its reactivity is a cornerstone of organic chemistry. For this compound and its derivatives, these relationships can be quantitatively explored through various correlation studies.
Hammett and Brønsted Correlation Studies
Hammett Correlation: The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. It relates the logarithm of the reaction rate constant (log k) or equilibrium constant (log K) to a substituent constant (σ) and a reaction constant (ρ).
A study on the base-catalysed hydrolysis of a series of (Z)-4-benzylidene-2-(substituted phenyl)-4H-oxazol-5-ones provides an excellent example of a Hammett analysis. The reaction rates were found to be sensitive to the electronic nature of the substituent on the 2-phenyl ring. A plot of log k against the Hammett substituent constant σ yielded a linear relationship, indicating that the reaction follows the Hammett equation. The positive value of the reaction constant (ρ) obtained from the slope of the plot signifies that the reaction is accelerated by electron-withdrawing groups and retarded by electron-donating groups. This is consistent with a reaction mechanism where a negative charge develops in the transition state, which is stabilized by electron-withdrawing substituents.
| Substituent (at position 4) | σ value | log k (at 304.4 K) |
|---|---|---|
| -OMe | -0.27 | 1.14 |
| -Me | -0.17 | 1.15 |
| -H | 0.00 | 1.39 |
| -Br | 0.23 | 1.46 |
Brønsted Correlation: The Brønsted catalysis equation relates the rate of a reaction to the strength of the acid or base catalyst. While specific Brønsted correlation studies for the reactivity of this compound are not prominently featured in the literature, this type of analysis would be valuable for understanding reactions such as its acid- or base-catalyzed hydrolysis. A Brønsted plot would involve correlating the logarithm of the rate constant with the pKa of a series of catalysts. The slope of this plot, the Brønsted coefficient (α or β), provides insight into the nature of the proton transfer in the rate-determining step of the reaction.
Quantitative Structure-Activity Relationships (QSAR) in a chemical context
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity. In a chemical context, this "activity" refers to its reactivity in a particular chemical transformation. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict their reactivity.
For this compound and its derivatives, a QSAR study on their chemical reactivity could involve developing a model that predicts, for example, their rate of hydrolysis or aminolysis based on calculated molecular descriptors. These descriptors could include electronic properties (such as atomic charges, dipole moment, and frontier molecular orbital energies), steric properties (like molecular volume and surface area), and topological indices.
Although specific QSAR studies focusing solely on the chemical reactivity of this compound are not widely reported, the principles of QSAR are broadly applicable. The development of such a model would involve:
Data Set Selection: A series of oxazolone (B7731731) derivatives with known reactivity data (e.g., rate constants for a specific reaction).
Descriptor Calculation: Calculation of a wide range of molecular descriptors for each compound in the series using computational software.
Model Development: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation that correlates the descriptors with the observed reactivity.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
A successful QSAR model could then be used to predict the reactivity of new, unsynthesized oxazolone derivatives, thereby guiding the design of molecules with desired reactivity profiles.
Advanced Derivatization and Functionalization Strategies
Covalent Modifications for Tunable Properties
Covalent modification of the 5-phenyloxazol-2-ol backbone is a primary strategy for fine-tuning its physicochemical characteristics. By introducing specific functional groups, properties such as pH sensitivity and electropolymerizability can be imparted, leading to the creation of "smart" materials and functional surfaces.
Design for pH Sensitivity
The development of fluorescent probes capable of sensing pH changes is of significant interest for applications in cell biology and materials science. While direct studies on this compound are limited, the principles of designing pH-sensitive dyes can be applied to this scaffold. The core concept involves the introduction of a functional group whose protonation state influences the electronic properties of the oxazole (B20620) ring system, leading to changes in fluorescence.
A common strategy is the incorporation of a tertiary amine. In acidic environments, the amine group is protonated, which can alter the intramolecular charge transfer (ICT) characteristics of the molecule, often leading to a change in fluorescence intensity or a shift in the emission wavelength. For instance, modifying a fluorophore with a tertiary amine can create a system where the protonated form has a distinct fluorescence lifetime compared to the deprotonated form.
Table 1: General Strategies for Designing pH-Sensitive Fluorescent Probes
| Strategy | Functional Group | Mechanism of Action | Potential Application |
| Protonation-induced ICT modulation | Tertiary Amine | Protonation of the amine alters the electron-donating/withdrawing nature of the substituent, affecting the ICT state and thus the fluorescence emission. | Intracellular pH sensing, monitoring of acidic organelles. |
| Excited-State Intramolecular Proton Transfer (ESIPT) | Hydroxyl group adjacent to a nitrogen atom | In the excited state, a proton is transferred from the hydroxyl group to the nitrogen atom, leading to a large Stokes shift. The efficiency of this process can be pH-dependent. | Ratiometric pH sensing, bio-imaging. |
By strategically placing an amine or other pH-responsive group on the phenyl ring of this compound, it is conceivable to create a novel class of pH-sensitive fluorescent probes. The specific pKa of the resulting sensor would be dependent on the position and electronic nature of the substituent.
Introduction of Electropolymerizable Moieties
Electropolymerization is a powerful technique for the surface modification of conductive materials, allowing for the creation of thin, uniform, and adherent polymer films. Introducing an electropolymerizable moiety onto the this compound structure would enable its use in the fabrication of functional electrodes for sensing and other applications.
A successful approach for rendering heterocyclic compounds electropolymerizable is the introduction of groups such as thiophene (B33073) or aniline. These moieties can undergo oxidative polymerization upon the application of an appropriate potential, forming a conductive or semi-conductive polymer film on the electrode surface. For example, the electropolymerization of phenol (B47542) and its derivatives is a well-established method for creating insulating films that can enhance the selectivity of electrochemical sensors.
Recent research on an azulenyl-phenyloxazolone derivative demonstrated that the extended conjugated system of the molecule facilitates successful electropolymerization. This suggests that the phenyl ring of this compound is a suitable position for the introduction of an electropolymerizable group. The resulting polymer-modified electrodes could find applications as sensors for heavy metal ions or other analytes, leveraging the inherent coordination properties of the oxazole ring.
Synthesis of Complex Oxazole Architectures
Beyond simple functionalization, this compound can serve as a building block for the construction of more complex molecular architectures, including multicomponent conjugates, organosilicon derivatives, and polymeric systems. These advanced structures can exhibit unique properties arising from the synergistic interplay of their constituent parts.
Preparation of Multicomponent Conjugates
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. While direct examples involving this compound are not prevalent in the literature, the synthesis of related oxazolone (B7731731) structures (azlactones) via MCRs is well-documented.
The mechanochemical multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones from glycine, benzoyl chloride, an aromatic aldehyde, and sodium acetate (B1210297) provides a template for how this compound derivatives could be incorporated into complex conjugates. By employing a bifunctional starting material in an MCR, it would be possible to link the this compound unit to other functional molecules, such as bioactive compounds or imaging agents. This approach offers a convergent and atom-economical route to novel hybrid molecules with potential applications in medicinal chemistry and materials science.
Synthesis of Organosilicon Derivatives
The incorporation of silicon into organic molecules can significantly alter their physical, chemical, and biological properties. Introducing organosilicon functionalities to this compound could enhance its thermal stability, solubility in nonpolar solvents, and potential for use in materials science applications.
While the direct synthesis of organosilicon derivatives of this compound is not extensively reported, general methods for the functionalization of heterocyclic compounds can be considered. One potential strategy involves the use of silyl (B83357) protecting groups. For example, the hydroxyl group of this compound could be protected with a silyl ether, which is a common tactic in the synthesis of functionalized oxazolines and oxazoles. This silyl-functionalized intermediate could then be further modified or used as a building block in the synthesis of more complex organosilicon structures.
Another approach could involve the synthesis of silicon-containing benzoxazines, which has been demonstrated with bio-based phenols like eugenol. A similar strategy could potentially be adapted for this compound, leading to novel silicon-containing polymers with unique properties.
Formation of Oligomeric and Polymeric Oxazole Systems
The development of oligomeric and polymeric materials based on this compound opens up possibilities for creating materials with tunable optical and electronic properties. While the direct polymerization of this compound is not well-documented, related systems provide insights into potential synthetic strategies.
One approach is the synthesis of discrete oligomers. For instance, the well-known laser dye POPOP (1,4-bis(5-phenyl-2-oxazolyl)benzene) is a dimeric structure that showcases the favorable photophysical properties that can be achieved by linking phenyloxazole units. The synthesis of higher oligomers could be envisioned through iterative coupling reactions.
The formation of polymeric films through electropolymerization, as discussed in section 7.1.2, is another viable strategy. This method allows for the creation of thin films on conductive substrates, which is particularly useful for sensor applications.
Furthermore, the synthesis of poly(2-oxazoline)s, a class of polymers with a repeating oxazoline (B21484) unit in the main chain, is a well-established field. While structurally different from polymers with the oxazole ring as a pendant group, the methodologies used in poly(2-oxazoline) synthesis, such as cationic ring-opening polymerization, could inspire new approaches to the polymerization of this compound derivatives.
Selective Functionalization at Various Ring Positions (C-2, C-4, C-5, N-3)
The this compound core, existing predominantly as its tautomer 5-phenyl-1,3-oxazol-2(3H)-one, presents a versatile scaffold for chemical modification. The reactivity of the oxazolone ring is dictated by the electronic properties and steric environment of its constituent atoms. Selective functionalization at the C-2, C-4, C-5, and N-3 positions allows for the systematic modulation of the molecule's properties, enabling the development of a diverse range of derivatives. The hydrogen atom acidity on the oxazole ring generally follows the order C-2 > C-5 > C-4, influencing the site of metallation and subsequent reactions. tandfonline.com
Functionalization at the C-2 Position
The C-2 position of the oxazolone ring is the most electron-deficient carbon, making it highly susceptible to nucleophilic attack and deprotonation. pharmaguideline.com This inherent reactivity has been exploited for various functionalization strategies, particularly for the introduction of aryl and heteroaryl moieties.
Direct C-H Arylation: Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for C-2 functionalization. The regioselectivity of these reactions can be finely tuned by the judicious choice of catalyst, ligands, base, and solvent. Research has shown that specific phosphine-free palladium catalyst systems can selectively target the C-2 position. For instance, the use of a Pd(acac)₂ catalyst in combination with cesium carbonate (Cs₂CO₃) as the base has been reported to favor the formation of C-2 arylated oxazoles. researchgate.net Similarly, employing specific ligand/promoter pairs such as P(t-Bu)₃/PivOH or JohnPhos/PivOH with a palladium catalyst directs the arylation preferentially to the C-2 position. nih.gov
Halogenation and Subsequent Cross-Coupling: A two-step strategy involving initial halogenation followed by cross-coupling provides another versatile route to C-2 functionalized derivatives. The acidic nature of the C-2 proton facilitates regioselective deprotonation using a strong base, followed by quenching with an electrophilic halogen source (e.g., N-bromosuccinimide or iodine) to install a halogen atom. thieme-connect.com This C-2 halogenated intermediate serves as a valuable handle for standard cross-coupling reactions like Suzuki, Stille, or Negishi, allowing for the introduction of a wide array of substituents. The substitution of halogens on the oxazole ring is generally most facile at the C-2 position compared to C-4 or C-5. tandfonline.com
| Reaction Type | Reagents and Conditions | Position | Resulting Derivative |
| Direct Arylation | Aryl halide, Pd(acac)₂, Cs₂CO₃ | C-2 | 2-Aryl-5-phenyloxazol-2-ol |
| Direct Arylation | Aryl halide, Pd catalyst, P(t-Bu)₃/PivOH | C-2 | 2-Aryl-5-phenyloxazol-2-ol |
| Halogenation | 1. Strong base (e.g., LDA) 2. Halogen source (e.g., NBS, I₂) | C-2 | 2-Halo-5-phenyloxazol-2-ol |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C-2 | 2-Aryl-5-phenyloxazol-2-ol |
Functionalization at the C-4 Position
The C-4 position is less reactive towards deprotonation compared to C-2 and C-5. Functionalization at this site is most famously achieved during the synthesis of the oxazolone ring itself, through the Erlenmeyer-Plöchl reaction. ajrconline.orgnih.gov This reaction condenses an N-acylglycine (like hippuric acid) with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate, directly installing a benzylidene moiety at the C-4 position. crpsonline.com
Acylation via Dakin-West Reaction: The Dakin-West reaction provides a pathway to introduce an acyl group at the C-4 position. This reaction transforms an α-amino acid into an α-acylamino ketone, proceeding through an oxazolone intermediate that undergoes base-catalyzed acylation at C-4. biointerfaceresearch.com
Direct C-H Arylation: While less common, direct arylation at the C-4 position has been reported. Research by Miura and colleagues demonstrated that under specific palladium catalysis conditions, N-phenyl-2-phenyloxazole-5-carboxamide could be phenylated at the C-4 position. However, this reaction was often followed by a subsequent substitution at the C-5 position, leading to multiply-arylated products. nih.gov
| Reaction Type | Reagents and Conditions | Position | Resulting Derivative |
| Erlenmeyer Synthesis | Aromatic aldehyde, Acetic anhydride, Sodium acetate | C-4 | 4-Arylidene-5-phenyloxazol-2-ol |
| Dakin-West Reaction | Acylating agent, Base (e.g., pyridine) | C-4 | 4-Acyl-5-phenyloxazol-2-ol |
| Direct Arylation | Aryl bromide, Pd catalyst, Base | C-4 | 4-Aryl-5-phenyloxazol-2-ol |
Functionalization at the C-5 Position
The C-5 carbon of the this compound is already substituted. Therefore, functionalization strategies typically target either direct C-H activation at this position on a parent oxazolone ring or, more relevantly, modification of the existing phenyl substituent.
Direct C-H Arylation of the Oxazole Core: For oxazole scaffolds lacking a C-5 substituent, this position is the preferred site for electrophilic substitution. tandfonline.com Palladium-catalyzed direct arylation can also be steered towards the C-5 position. For example, using a Pd(OAc)₂ catalyst with potassium acetate (KOAc) as the base, or employing ligands such as triphenylphosphine (B44618) (PCy₃) or dppf, can favor C-5 arylation over C-2. researchgate.netnih.gov
Functionalization of the C-5 Phenyl Ring: The phenyl ring at the C-5 position is amenable to standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation). The directing effects of the oxazolone ring will influence the position of substitution (ortho, meta, or para) on the phenyl group. Furthermore, C-H activation strategies can be employed. For instance, directed C-H amidation reactions catalyzed by transition metals like rhodium or iridium have been used on phenyl groups attached to related dioxazolone cores, suggesting a viable strategy for modifying the C-5 phenyl ring of this compound. acs.org
| Reaction Type | Reagents and Conditions | Position | Resulting Derivative |
| Direct Arylation | Aryl halide, Pd(OAc)₂, KOAc | C-5 | 5-Aryl-oxazol-2-ol (on parent ring) |
| Nitration | HNO₃, H₂SO₄ | C-5 Phenyl Ring | 5-(Nitrophenyl)oxazol-2-ol |
| Halogenation | Br₂, FeBr₃ | C-5 Phenyl Ring | 5-(Bromophenyl)oxazol-2-ol |
Functionalization at the N-3 Position
The endocyclic nitrogen atom at the N-3 position possesses a lone pair of electrons and behaves as a pyridine-type nitrogen, making it a prime site for protonation, alkylation, and acylation. pharmaguideline.com
N-Alkylation and N-Arylation: The nitrogen can be readily alkylated using various alkylating agents, such as alkyl halides, in the presence of a base to yield N-alkyloxazolones. tandfonline.compharmaguideline.com This reaction introduces a substituent that can significantly alter the steric and electronic profile of the molecule. While direct N-arylation of oxazolones is less explored, studies on related 1,3,4-oxadiazol-2(3H)-ones have shown that N-arylation can be achieved with electron-deficient aryl halides under nucleophilic aromatic substitution conditions, suggesting a potential route for this compound. rjsvd.com
N-Acylation: Acylation at the N-3 position is a key transformation. 3-Acyl-2-oxazolones are versatile and reactive acyl-transfer agents. They can be prepared by reacting the parent oxazolone with a carboxylic acid that has been activated by reagents like diphenyl 2-oxo-3-oxazolinylphosphonate (DPPOx). These N-acyl derivatives can then efficiently transfer the acyl group to various nucleophiles, including amines, alcohols, and thiols, providing a mild and effective method for preparing amides, esters, and thioesters. elsevierpure.com
| Reaction Type | Reagents and Conditions | Position | Resulting Derivative |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-3 | 3-Alkyl-5-phenyloxazol-2-one |
| N-Arylation | Electron-deficient aryl halide, Base | N-3 | 3-Aryl-5-phenyloxazol-2-one |
| N-Acylation | R-COOH, DPPOx | N-3 | 3-Acyl-5-phenyloxazol-2-one |
Applications in Advanced Organic Synthesis and Materials Science
Role as Versatile Synthetic Intermediates and Synthons
Oxazolones are highly valued as synthetic intermediates due to the multiple reactive sites within their structure. nih.gov Their utility stems from the presence of both pro-nucleophilic and electrophilic centers, which allows for a wide range of chemical transformations. rsc.org These compounds serve as excellent substrates for creating a diversity of other molecular structures. rsc.orgresearchgate.net
The oxazolone (B7731731) ring is a key intermediate for the synthesis of α-amino acids and their derivatives. researchgate.netbiointerfaceresearch.com A significant application is in the dynamic kinetic resolution (DKR) of racemic oxazolones to produce enantiomerically enriched α-amino acid derivatives. acs.org This process takes advantage of the easily racemized proton at the C-4 position, allowing for the conversion of a racemic mixture into a single desired enantiomer in high yield. acs.org
The alcoholytic DKR of oxazol-5(4H)-ones has proven to be a vital method for preparing a wide array of nonproteinogenic, enantiomerically enriched α-amino acids. acs.org Research has demonstrated that peptide-based catalysts can facilitate this transformation with high levels of stereocontrol. For example, a developed tetrapeptide catalyst has been shown to be effective in the methanolytic DKR of various oxazolones, yielding the corresponding methyl ester products with high enantiomeric ratios. acs.org
Table 1: Peptide-Catalyzed Dynamic Kinetic Resolution of 4-Benzyl-2-phenyloxazol-5(4H)-one
| Solvent | Conversion (%) | Enantiomeric Ratio (S:R) |
| Toluene | 64 | 96:4 |
| Dichloromethane | 58 | 95:5 |
| Diethyl Ether | 60 | 96:4 |
| Tetrahydrofuran | 62 | 96:4 |
Data sourced from a study on peptide-catalyzed DKR of oxazolone 1a with methanol (B129727) at 4°C. acs.org
Furthermore, oxazolone derivatives have been developed as fluorescent labels for peptides, compatible with both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis methods, allowing for the creation of fluorescently tagged peptides for interaction studies. nih.gov
The reactivity of the 5-phenyloxazolone ring makes it an excellent starting material for the synthesis of a wide variety of other heterocyclic systems. nih.govresearchgate.net The ring can be opened by nucleophiles or participate in cycloaddition reactions to construct more complex scaffolds. researchgate.netresearchgate.net
For instance, the reaction of 4-arylidene-2-phenyl-5(4H)-oxazolones with nitrogen nucleophiles like anthranilic acid can lead to the formation of quinazolinone derivatives. academeresearchjournals.org Similarly, reactions with other nucleophiles can yield benzoxazinones, imidazolinones, and triazinones. nih.govacademeresearchjournals.org The versatility of oxazolones as synthons is further highlighted by their use in multicomponent reactions to build complex molecular architectures. researchgate.net Their ability to undergo cycloaddition reactions, such as [2+3], [3+2], and [4+2] cycloadditions, provides access to a diverse range of heterocyclic compounds. researchgate.netresearchgate.net
The oxazole (B20620) core is a valuable scaffold that can be further elaborated using modern synthetic methodologies like transition metal-catalyzed cross-coupling and C-H functionalization reactions. researchgate.net These methods allow for the direct introduction of new carbon-carbon and carbon-heteroatom bonds onto the heterocyclic ring.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed for the synthesis of C2-C4' linked poly-oxazoles and other biaryl compounds containing an oxazole ring. researchgate.nettandfonline.com For example, oxazolylboronates can be coupled with various aryl halides to produce complex oxazole-containing biaryl structures. researchgate.net Additionally, copper-catalyzed oxidative cross-coupling reactions that proceed via a cross-dehydrogenative coupling (CDC) pathway have been used to synthesize fused oxazole-containing coumarin derivatives through C-H bond functionalization. rsc.orgrsc.org These advanced methods provide efficient routes to complex molecules that would be difficult to access through traditional means. nih.govorganic-chemistry.org
Applications in Organic Photonics and Optoelectronics
Derivatives of the 5-phenyloxazole (B45858) scaffold have emerged as promising materials in the fields of photonics and optoelectronics due to their unique photophysical properties. nih.govresearchgate.netnih.gov
One of the most well-known applications of the 5-phenyloxazole moiety is in the scintillator POPOP (1,4-bis(5-phenyloxazol-2-yl) benzene). wikipedia.orgihu.ac.ir POPOP is widely used as a secondary scintillator or wavelength shifter in both liquid and solid organic scintillators for the detection of ionizing radiation. wikipedia.orgottokemi.combrin.go.id It absorbs the short-wavelength light emitted by a primary scintillator (like PPO) and re-emits it at a longer wavelength, typically peaking around 410-420 nm, which better matches the sensitivity range of photomultiplier tubes. wikipedia.orgresearchgate.net
Table 2: Photophysical Properties of POPOP Scintillator
| Property | Value |
| IUPAC Name | 2,2'-(1,4-Phenylene)bis(5-phenyl-1,3-oxazole) |
| Molecular Formula | C₂₄H₁₆N₂O₂ |
| Molar Mass | 364.40 g/mol |
| Emission Peak | ~410-420 nm (Violet-Blue) |
| Application | Wavelength Shifter / Secondary Scintillator |
Data sourced from multiple references. wikipedia.orgresearchgate.net
Beyond scintillators, the oxazolone structure itself is a core chromophore in various fluorescent dyes. rsc.orgacs.org Inspired by the chromophore of green fluorescent protein (GFP), scientists have designed and synthesized styrene oxazolone dyes (SODs) that exhibit near-infrared (NIR) emission with large Stokes shifts, making them suitable for biomedical fluorescence imaging. researchgate.netphys.org
Specifically designed oxazolone derivatives have demonstrated significant potential as multifunctional materials for advanced optoelectronic applications. nih.govresearchgate.netacs.orgnih.govacs.org By incorporating moieties like a stilbene group, which creates an extended π-conjugated system, these molecules can exhibit efficient nonlinear optical (NLO) properties. nih.govacs.org
Research has shown that such derivatives can function as productive light amplifiers, generators of higher harmonics of light, and electromagnetic wave modulators. nih.govacs.org An acquired optical gain profile indicates that certain oxazolone derivatives are highly effective laser dyes. acs.org Furthermore, hybrid polymeric systems doped with these molecules have been shown to provide a significantly higher third-order NLO signal compared to reference materials. acs.org These properties make them promising candidates for use in all-optical photonic switchers, logic gates, and other components for optical networks and computing. nih.govresearchgate.net
Table 3: Multifunctional Optical Properties of an Oxazolone Derivative
| Functionality | Observation | Potential Application |
| Light Amplification | Demonstrated efficient optical gain and lasing action. | Laser dyes, Optical amplifiers |
| Harmonic Generation | Exhibited third-order nonlinear optical response. | Frequency converters, Optical networks |
| Optical Modulation | Showed stable and reversible all-optical switching. | Optical modulators, Logic gates |
Data based on studies of a multifunctional oxazolone derivative with a stilbene group. nih.govacs.orgnih.gov
Materials for Organic Light-Emitting Diodes (OLEDs)
Development of Nanostructured Luminophores and Nanowires
The development of nanostructured luminophores often leverages molecules with high fluorescence quantum yields and photostability. While there is no specific research on nanowires derived from 5-Phenyloxazol-2-ol, the broader class of oxazole-containing compounds, such as 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP), is well-known in the field of scintillators and luminophores. sigmaaldrich.comscientificlabs.co.uk These materials are efficient at converting energy into light. The synthesis of nanostructured materials, including nanowires, often involves bottom-up approaches like self-assembly or top-down methods like lithography. The goal is to create materials with enhanced optical and electronic properties due to quantum confinement and high surface-area-to-volume ratios. For example, ZnO nanowire networks have been fabricated through a combination of ion-track technology and electrochemical deposition.
Chemically Modified Electrodes and Electrochemical Sensor Development
Chemically modified electrodes (CMEs) are a cornerstone of modern electrochemical sensor technology. The modification of electrode surfaces with organic molecules can enhance selectivity and sensitivity for specific analytes. While direct studies employing this compound for this purpose are not prominent, derivatives of 2-phenyloxazol-5(4H)-one have been used to create novel CMEs. These electrodes, prepared by the electrooxidation of azulene-oxazolone derivatives, have been successfully applied in the analysis of heavy metal ions. The oxazolone group can act as a complexing agent, facilitating the detection of metal ions like Pb(II), Cd(II), Cu(II), and Hg(II). The performance of these sensors is influenced by the conditions of electropolymerization, which affect the morphology and properties of the deposited film.
The electrochemical behavior of such modified electrodes can be characterized using techniques like cyclic voltammetry, which provides information about the redox processes occurring at the electrode surface. For instance, a novel oxazolone derivative, 4-((4,6-bis(4-((Z)-(5-oxo-2-phenyloxazol-4(5H)-ylidene) methyl)phenoxy)-1,3,5-triazin-2-yl) oxy) benzaldehyde (CBOZ (5)), has been synthesized and its electrochemical properties investigated. Cyclic voltammetry analysis revealed HOMO and LUMO energy levels of -5.87 eV and -2.85 eV, respectively, which are crucial parameters for understanding its electronic behavior and potential applications in electronic devices. gexinonline.comresearchgate.net
Applications in Polymer Chemistry and Material Design
The oxazoline (B21484) ring system is a versatile building block in polymer chemistry, primarily through the cationic ring-opening polymerization (CROP) of 2-oxazolines. beilstein-journals.orgmdpi.comresearchgate.net This process allows for the synthesis of well-defined polymers with a wide range of properties and functionalities. While this compound itself is not a 2-oxazoline, its isomeric structure, a 2-oxazolone, can be incorporated into polymer backbones or as pendant groups to impart specific properties.
The design of functional materials often involves the strategic incorporation of chromophoric and electroactive moieties. The 5-phenyloxazole core, with its aromatic and heterocyclic nature, can contribute to the thermal stability, and photophysical and electronic properties of polymers. For example, the covalent immobilization of a related compound, 1,4-bis(5-phenyloxazol-2-yl) benzene (POPOP), onto polymer microspheres has been demonstrated for applications in scintillation counting. sigmaaldrich.com This highlights the potential for integrating the 5-phenyloxazole unit into polymeric materials for sensing and detection applications.
Future Research Directions and Emerging Trends
Development of Novel and Highly Efficient Green Synthetic Methodologies
The future of synthesizing 5-Phenyloxazol-2-OL and its derivatives is increasingly geared towards green chemistry principles, aiming to reduce environmental impact through efficient, atom-economical, and safe processes.
One promising area is the advancement of microwave-assisted organic synthesis (MAOS). For instance, the synthesis of unsaturated 5(4H)-oxazolones using palladium(II) acetate (B1210297) as a catalyst under solvent-free, microwave-irradiated conditions has demonstrated significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.net This approach not only enhances efficiency but also aligns with green chemistry by eliminating the need for volatile organic solvents.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for 4-Aryl-2-phenyloxazol-5(4H)-one Derivatives
| Entry | Product | Conventional Heating (Time, min / Yield, %) | Microwave Irradiation (Time, min / Yield, %) |
| 1 | 3a (R=H) | 15 | 81% |
| 2 | 3c (R=4-Cl) | 20 | 83% |
| 3 | 3d (R=4-Br) | 35 | 74% |
| 4 | 3e (R=4-NO₂) | 20 | 80% |
Data sourced from a study on palladium-catalyzed synthesis of oxazolones. researchgate.net
Further research is focused on refining classic reactions like the Erlenmeyer–Plöchl synthesis to operate under solvent-free conditions, further minimizing environmental impact. acs.orgresearchgate.net The van Leusen oxazole (B20620) synthesis, a one-pot reaction that can be performed under mild conditions, is also a candidate for green innovation, with studies exploring the use of aqueous media or ionic liquids as alternative solvents. mdpi.com The development of biocatalytic routes or the use of genome mining to discover novel oxazolone (B7731731) synthetases could represent the next frontier in the sustainable production of these valuable heterocyclic scaffolds. researchgate.net
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The 5-phenyloxazolone core is a versatile synthon, acting as a "masked" amino acid with both electrophilic and nucleophilic centers, which opens avenues for novel chemical transformations. mdpi.com
A significant emerging trend is the use of oxazolones in photochemistry. Research has demonstrated that 4-arylidene-5(4H)-oxazolones can undergo ruthenium-photocatalyzed [2+2] cycloadditions. nih.govacs.orgcsic.es This transformation allows for the stereoselective synthesis of complex structures like 1,2-diaminotruxinic bis-amino acids, a pathway not achievable through traditional methods. nih.govacs.org The reaction proceeds via a triplet excited state of the oxazolone, which can be generated through energy transfer from a photosensitizer. nih.govmdpi.com
Another novel pathway involves the 1,3-dipolar cycloaddition of mesoionic oxazolones (münchnones), which are tautomers of the primary structure. These münchnones can be generated in situ and react with dipolarophiles, such as the sp²-hybridized carbon framework of graphite (B72142), to produce functionalized graphene nanosheets. rsc.org This reactivity demonstrates a unique method for covalently modifying carbon nanomaterials.
Furthermore, the oxazolone-forming reaction cycle, driven by a chemical fuel like ethyl(dimethylaminopropyl)carbodiimide (EDC), can be harnessed to create transient, self-assembling systems such as hydrogels. researchgate.net This dynamic reactivity, where the formation and hydrolysis of the oxazolone are controlled by the fuel concentration, opens possibilities for creating smart, responsive materials.
Advanced Characterization of Transient Species and Reaction Intermediates
Understanding the fleeting intermediates and transient species formed during the reactions of 5-phenyloxazolone is crucial for optimizing existing transformations and discovering new ones. Future research will heavily rely on sophisticated analytical techniques to probe these short-lived entities.
Laser flash photolysis (LFP) has become an indispensable tool in this area, particularly for studying photochemical reactions. rsc.org LFP experiments have provided direct evidence for the formation of triplet diradical excited states (³(E/Z)-1*) as the key reactive intermediates in the photocatalyzed cycloaddition of oxazolones. nih.govacs.orgresearchgate.net This technique allows researchers to observe the transient absorption spectra of these species and measure their lifetimes, confirming that the reaction proceeds via an energy-transfer mechanism from a photosensitizer like [Ru(bpy)₃]²⁺ rather than a photoredox pathway. nih.govcsic.es
The characterization of these intermediates is often complemented by a suite of other spectroscopic methods. The formation of transient oxazolones in solution has been confirmed using a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry, providing a complete structural picture of the intermediate. researchgate.netnih.govnih.gov Future efforts will likely involve the application of time-resolved spectroscopic techniques to gain even deeper insights into the kinetics and dynamics of oxazolone reaction pathways.
Theoretical Prediction and Design of Novel Oxazole Derivatives with Tailored Properties
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful partner to experimental work, enabling the prediction of molecular properties and the rational design of new derivatives. irjweb.com DFT calculations are routinely used to model the geometric and electronic properties of oxazole derivatives, including bond lengths, bond angles, and frontier molecular orbital (HOMO-LUMO) energies. irjweb.com These calculations provide insight into the molecule's reactivity, stability, and potential for intermolecular interactions. csic.esirjweb.com
Table 2: Representative Computed Properties of an Oxazole Derivative
| Parameter | Value | Method |
| HOMO Energy | -5.6518 eV | B3LYP/6-31G |
| LUMO Energy | -0.8083 eV | B3LYP/6-31G |
| Energy Gap (ΔE) | 4.8435 eV | B3LYP/6-31G |
| Dipole Moment | 2.17 D | B3LYP/6-31G |
Data represents a theoretical study on a model oxazole derivative. irjweb.com
Looking forward, theoretical studies are being employed to guide the synthesis of novel 5-phenyloxazolone derivatives with highly specific, tailored functions. For example, molecular docking simulations are used to predict how different substituted oxazoles might bind to the active sites of biological targets like enzymes or receptors. nih.govresearchgate.net This in silico screening allows researchers to prioritize the synthesis of compounds with the highest predicted efficacy, such as potential hypoglycemic agents or anticancer drugs. nih.govresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) is used to predict the photophysical properties of new derivatives, which is essential for designing molecules for applications in photonics and as fluorescent probes. acs.org This predictive power accelerates the discovery process and reduces the reliance on trial-and-error synthesis.
Integration of this compound into Multifunctional Hybrid Materials and Devices
The unique chemical and photophysical properties of the 5-phenyloxazolone scaffold make it an attractive building block for advanced materials and functional devices. researchgate.net An emerging trend is the incorporation of this heterocycle into polymers and hybrid materials to create systems with novel functionalities.
In materials science, oxazolone derivatives have been used to create polymers with significant nonlinear optical (NLO) properties, which are promising for applications in photonics and electronics. rsc.org These materials can be processed into thin films, offering potential for practical device applications. rsc.org A notable example is the demonstration of an oxazolone derivative that functions as a multifunctional optical system, capable of acting as an optical amplifier, a light generator, and an all-optical modulator. nih.govacs.org
The integration with nanomaterials is another key research direction. The covalent functionalization of graphite through a 1,3-dipolar cycloaddition with an oxazolone-derived mesoionic compound results in the formation of functionalized graphene nanosheets. rsc.org This creates a hybrid material that combines the properties of graphene with the chemical functionality of the oxazolone.
Furthermore, oxazolones are being developed for sensor applications. For example, an azulenyl-phenyloxazolone was electropolymerized onto an electrode surface to create a chemically modified electrode (CME) capable of detecting heavy metal ions in water. mdpi.com This demonstrates the potential for designing highly specific and sensitive chemical sensors based on the 5-phenyloxazolone framework.
Q & A
Q. What are the key considerations for designing a synthesis protocol for 5-Phenyloxazol-2-OL to ensure reproducibility?
- Methodological Answer: Reproducible synthesis requires precise control of reaction conditions (temperature, solvent polarity, and stoichiometry) and purification methods. For example, crystallographic data from X-ray diffraction (e.g., symmetry codes and refinement parameters ) can validate structural purity. Safety protocols, such as avoiding exposure to oxidizing agents and using fume hoods, are critical, as outlined in safety data sheets for analogous oxazole derivatives . Post-synthesis characterization via NMR, FT-IR, and mass spectrometry should align with published spectral databases to confirm identity.
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer: Key precautions include:
- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to mitigate inhalation risks, as oxazole derivatives may release hazardous vapors (e.g., nitrogen oxides) under decomposition .
- Storage: Keep in airtight containers away from oxidizers and moisture to prevent degradation .
- Emergency Protocols: Immediate rinsing with water for skin/eye contact and consultation with a physician .
Q. How can researchers validate the purity of this compound using spectroscopic techniques?
- Methodological Answer: Combine multiple analytical methods:
- NMR Spectroscopy: Compare proton environments with literature data (e.g., aromatic protons in the phenyl group vs. oxazole ring ).
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+ for CHNO) and fragmentation patterns.
- Elemental Analysis: Match calculated and observed C/H/N/O percentages to detect impurities.
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) when characterizing this compound derivatives?
- Methodological Answer: Contradictions may arise from solvent effects, isotopic impurities, or tautomerism. Steps include:
- Cross-Validation: Use complementary techniques (e.g., XRD for crystallinity and HPLC for chromatographic purity).
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated chemical shifts.
- Sample Replication: Repeat synthesis and analysis to rule out batch-specific anomalies. Contradiction analysis frameworks from qualitative research (e.g., iterative data triangulation ) can guide this process.
Q. What strategies can optimize the reaction yield of this compound under varying catalytic conditions?
- Methodological Answer: Employ a factorial design of experiments (DoE) to assess variables:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) vs. Brønsted acids (e.g., HSO) for cyclization efficiency.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) may enhance intermediate stability compared to protic solvents.
- Kinetic Monitoring: Use in-situ FT-IR or GC-MS to track reaction progress and identify bottlenecks. Document protocols rigorously, as outlined in laboratory report guidelines .
Q. How can researchers address discrepancies in the thermal stability of this compound across studies?
- Methodological Answer: Discrepancies may stem from differing experimental setups (e.g., DSC vs. TGA). Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
